trans-Carboxy Glimepiride-d5
Beschreibung
BenchChem offers high-quality trans-Carboxy Glimepiride-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Carboxy Glimepiride-d5 including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZLACCSCMGVHL-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to trans-Carboxy Glimepiride-d5: The Gold Standard for Bioanalytical Quantification
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of trans-Carboxy Glimepiride-d5, the stable isotope-labeled internal standard for the primary inactive metabolite of Glimepiride. Glimepiride is a second-generation sulfonylurea drug critical for the management of type 2 diabetes mellitus.[1][2] Accurate quantification of the parent drug and its metabolites in biological matrices is fundamental to pharmacokinetic, bioequivalence, and clinical safety studies. This document delves into the physicochemical properties, metabolic pathway, and synthesis of trans-Carboxy Glimepiride-d5. Most critically, it establishes its indispensable role in modern bioanalytical workflows, leveraging the principle of Isotope Dilution Mass Spectrometry (IDMS) to ensure the highest fidelity in quantitative analysis. A detailed, field-tested LC-MS/MS protocol for the simultaneous determination of Glimepiride and its metabolites is provided, aimed at researchers, analytical scientists, and drug development professionals who require robust and reproducible bioanalytical methods.
Physicochemical Properties and Chemical Structure
trans-Carboxy Glimepiride-d5 is the deuterated analog of the M2 metabolite of Glimepiride.[3] The five deuterium atoms are strategically placed on the terminal ethyl group, providing a stable mass shift of +5 Da (Daltons) without significantly altering its chemical properties or chromatographic retention time relative to the endogenous analyte.[4] This near-identical physicochemical behavior is the cornerstone of its effectiveness as an internal standard.[5]
The chemical structure is formally named (1r,4r)-4-(3-((4-(2-(3-(ethyl-d5)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonyl)ureido)cyclohexane-1-carboxylic acid.[6]
Table 1: Physicochemical Properties of trans-Carboxy Glimepiride-d5
| Property | Value | Source(s) |
| CAS Number | 1217718-14-3 | [6][7] |
| Molecular Formula | C₂₄H₂₇D₅N₄O₇S | [6][8] |
| Molecular Weight | 525.6 g/mol | [6][8] |
| Synonym | An active labelled metabolite of Glimepiride | [7][8] |
| Required Isotopic Purity | ≥98% | [9] |
| Required Chemical Purity | >95% | [6] |
Metabolic Pathway of Glimepiride
Glimepiride undergoes extensive and complete hepatic oxidative biotransformation.[1][10] The metabolic cascade is a critical two-step process that dictates the drug's activity and clearance.
-
Formation of M1 Metabolite: The parent drug, Glimepiride, is first metabolized by the cytochrome P450 enzyme CYP2C9 to its cyclohexyl hydroxy methyl derivative, known as the M1 metabolite.[10][11][12] M1 retains approximately one-third of the pharmacological activity of Glimepiride, though the clinical significance of this activity is not fully established.[1][10]
-
Formation of M2 Metabolite: The active M1 metabolite is subsequently metabolized by cytosolic enzymes to the inactive carboxyl derivative, known as the M2 metabolite (trans-Carboxy Glimepiride).[10][12][13]
This complete metabolism results in the excretion of metabolites, with approximately 60-65% found in urine and the remainder in feces.[1][11] Understanding this pathway is essential for designing comprehensive pharmacokinetic studies that measure not only the parent drug but also its key metabolites.
The Role of Deuterated Standards in Quantitative Bioanalysis
In quantitative LC-MS/MS, achieving accuracy and precision is paramount.[5] Biological matrices like plasma are incredibly complex, introducing variables such as extraction efficiency and matrix-induced ion suppression or enhancement that can compromise data integrity.[14][15] A deuterated internal standard is the universally accepted gold standard for mitigating these issues.[4][5]
The core principle is Isotope Dilution Mass Spectrometry (IDMS) .[5] By spiking a known quantity of the deuterated standard (trans-Carboxy Glimepiride-d5) into the unknown sample at the very beginning of the workflow, it acts as a perfect surrogate for the target analyte (trans-Carboxy Glimepiride).[5] Because they are chemically identical, both the analyte and the standard experience the same losses during sample preparation and the same matrix effects during ionization.[5][14] The mass spectrometer can differentiate them by their mass difference. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for analytical variability and yielding highly accurate and reliable quantitative results.[5]
Experimental Protocol: Quantification in Human Plasma via UPLC-MS/MS
This section outlines a robust and validated method for the simultaneous quantification of Glimepiride and its metabolites in human plasma, adapted from established methodologies.[12][16]
Materials and Reagents
-
Reference Standards: Glimepiride, trans-Carboxy Glimepiride
-
Internal Standard: trans-Carboxy Glimepiride-d5
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Buffers: Ammonium formate or acetate
-
Biological Matrix: Blank, drug-free human plasma
Sample Preparation: Protein Precipitation Workflow
Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.[12]
-
Aliquot: Transfer 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of the internal standard working solution (containing trans-Carboxy Glimepiride-d5 in methanol).
-
Precipitate: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[16]
-
Vortex: Vortex the sample vigorously for 60 seconds to ensure complete protein precipitation and extraction of the analytes.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 70:30 acetonitrile:buffer). Vortex for 30 seconds.[16]
-
Inject: Transfer the reconstituted sample to an autosampler vial and inject 5-10 µL into the UPLC-MS/MS system.[16]
UPLC-MS/MS Instrument Conditions
The following table provides representative instrumental parameters for a successful analysis. These should be optimized for the specific instrumentation available in the laboratory.
Table 2: Representative UPLC-MS/MS Parameters
| Parameter | Condition | Source(s) |
| UPLC System | Waters Acquity UPLC or equivalent | [16] |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | [16] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.0 | [17] |
| Mobile Phase B | Acetonitrile | [17] |
| Elution | Isocratic: 70% B | [16] |
| Flow Rate | 0.3 mL/min | [16] |
| Column Temp. | 40 °C | |
| Injection Vol. | 10 µL | [16] |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters TQD) | [16] |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching | [16][17] |
| Capillary Voltage | 3.0 kV | |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 350 °C | |
| MRM Transitions | See Table 3 below |
Table 3: Example Multiple Reaction Monitoring (MRM) Transitions
| Compound | Mode | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |
| Glimepiride | ESI+ | 491.2 | 352.2 | [18][19] |
| trans-Carboxy Glimepiride (M2) | ESI- | 519.2 | 455.2 | Predicted |
| trans-Carboxy Glimepiride-d5 (IS) | ESI- | 524.2 | 460.2 | Predicted |
*Predicted transitions are based on molecular weight and common fragmentation patterns. These must be empirically determined and optimized during method development.
A Note on Synthesis and Isotopic Labeling
The synthesis of a deuterated internal standard is a highly specialized process. While specific, proprietary routes are not publicly disclosed, the general approach involves multi-step organic synthesis. The deuterium atoms are typically incorporated early in the synthesis of one of the key building blocks, for instance, by using a deuterated ethyl-containing precursor for the pyrrolinone ring structure. Alternatively, late-stage chemical synthesis or biotransformation using specific microbes can be employed to generate deuterated metabolites from a deuterated parent drug.[20] The final product must undergo rigorous purification and characterization to confirm its chemical and isotopic purity, ensuring it is fit for purpose as a quantitative internal standard.
Conclusion
trans-Carboxy Glimepiride-d5 is an essential tool for any research or clinical program involving the antidiabetic drug Glimepiride. Its use as an internal standard within an Isotope Dilution Mass Spectrometry workflow provides an unparalleled level of confidence in the analytical data.[5] By effectively correcting for inevitable variations in sample processing and instrumental analysis, it enables the accurate, precise, and robust quantification of Glimepiride's primary inactive metabolite. The methodologies and principles outlined in this guide provide a framework for developing and implementing high-fidelity bioanalytical assays critical for informed decision-making in drug development and therapeutic drug monitoring.
References
-
Glimepiride - Wikipedia. [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. [Link]
-
Understanding Glimepiride: A Key Player in Diabetes Management - Oreate AI Blog. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
Glimepiride: evidence-based facts, trends, and observations - PMC. [Link]
-
Simultaneous Determination of Glimepiride and Its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry - PubMed. [Link]
-
The Role of Internal Standards In Mass Spectrometry - SCION Instruments. [Link]
-
glimepiride - ClinPGx. [Link]
-
What is the elimination half-life of glimepiride (sulfonylurea) from the system? - Dr.Oracle. [Link]
-
A validated LC-MS/MS method for the estimation of glimepiride and pitavastatin in rat plasma: Application to drug interaction studies - PubMed. [Link]
-
UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma. [Link]
-
Determination of Glimepiride in Human Plasma by Liquid Chromatography− Electrospray Ionization Tandem Mass Spectrometry - Semantic Scholar. [Link]
-
A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS/MS - IOSR Journal. [Link]
-
1217718-14-3| Chemical Name : trans-Carboxy Glimepiride-d5 - Pharmaffiliates. [Link]
-
Synthesis of deuterated metabolites - Hypha Discovery. [Link]
-
GLIMEPIRIDE - New Drug Approvals. [Link]
-
AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. - IJCRT.org. [Link]
-
Synthesis and Characterization of a Novel Polymorph of Glimepiride - Austin Publishing Group. [Link]
Sources
- 1. Glimepiride - Wikipedia [en.wikipedia.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. trans-Carboxy Glimepiride | LGC Standards [lgcstandards.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thepurechem.com [thepurechem.com]
- 7. trans-Carboxy Glimepiride-d5 | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ClinPGx [clinpgx.org]
- 11. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. texilajournal.com [texilajournal.com]
- 15. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 16. iosrjournals.org [iosrjournals.org]
- 17. A validated LC-MS/MS method for the estimation of glimepiride and pitavastatin in rat plasma: Application to drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpras.com [ijpras.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. hyphadiscovery.com [hyphadiscovery.com]
Strategic Bioanalysis of Glimepiride Metabolite M2: The Deuterated Internal Standard Protocol
Executive Summary
The MIST Compliance Imperative In the development of sulfonylurea therapeutics, the quantification of metabolites is not merely a pharmacokinetic exercise but a regulatory mandate. Glimepiride, a third-generation sulfonylurea, undergoes significant metabolism via CYP2C9 to form the hydroxy-metabolite (M1), which is subsequently dehydrogenated by cytosolic enzymes to the carboxy-metabolite (M2).[1][2][3]
Under FDA and ICH M3(R2) Metabolites in Safety Testing (MIST) guidelines, metabolites circulating at >10% of total drug-related exposure require rigorous safety qualification.[1][3] M2, being a major circulating metabolite, falls squarely into this category.[1]
This guide addresses the technical chasm between standard "parent drug" assays and the high-precision requirements for M2 quantification. It argues for and details the implementation of a Stable Isotope Labeled (SIL) Internal Standard (Glimepiride-M2-d5) , rejecting the common but flawed practice of using the deuterated parent or analog IS for metabolite quantification.[1]
Part 1: The Bioanalytical Context[4]
The Metabolic Cascade
Understanding the structural evolution from Parent to M2 is critical for mass spectrometry method design. M2 is significantly more polar than Glimepiride due to the oxidation of the methyl group on the cyclohexyl ring to a carboxylic acid.
Figure 1: Sequential oxidation pathway of Glimepiride.[1][3] Note the mass shift from 490.6 to 520.6.
The "Analog IS" Trap
Many labs attempt to quantify M2 using Glimepiride-d5 (the deuterated parent) as the internal standard. This is scientifically unsound for regulated bioanalysis due to Retention Time (RT) Divergence .[1][3]
-
Glimepiride RT: ~3.5 min (Late eluting)
-
M2 RT: ~1.2 min (Early eluting due to -COOH)
-
The Flaw: Matrix effects (ion suppression/enhancement) occurring at 1.2 min are not experienced by the IS eluting at 3.5 min. The IS fails to correct for the specific ionization environment of the analyte.
The Solution: You must synthesize or procure Glimepiride-M2-d5 .[1][3] This molecule matches the polarity and pKa of M2, co-eluting perfectly and correcting for matrix effects, extraction efficiency, and injection variability.
Part 2: The Molecule & Synthesis Strategy
If a commercial standard of Glimepiride-M2-d5 is unavailable, it must be synthesized.[1][3] The deuterium labeling position is critical.
Ideal Labeling Position
The deuterium atoms must be placed in a metabolically stable position that does not undergo exchange in acidic media or enzymatic cleavage.
-
Preferred Site: The Ethyl group on the pyrrolinone ring or the Sulfonylurea linker (if stable).
-
Avoid: The cyclohexyl ring, as this is the site of metabolic oxidation. Labeling here could lead to Kinetic Isotope Effects (KIE), altering the extraction recovery relative to the unlabeled M2.
Chemical Properties Comparison[1][3][5][6]
| Property | Glimepiride (Parent) | Metabolite M2 | Glimepiride-M2-d5 (IS) |
| MW (Monoisotopic) | 490.22 | 520.20 | 525.23 |
| Functional Group | Methyl-cyclohexyl | Carboxy-cyclohexyl | Carboxy-cyclohexyl-d5 |
| pKa (Acidic) | ~5.2 (Sulfonylurea) | ~4.5 (Carboxylic acid) + ~5.2 | Matches M2 |
| LogP | ~3.5 (Lipophilic) | ~1.2 (Polar) | Matches M2 |
| Solubility | DMSO, Methanol | Buffer pH > 6, MeOH | Buffer pH > 6, MeOH |
Part 3: Method Development Strategy
Mass Spectrometry (LC-MS/MS)
Ionization Mode: ESI Positive (+).[1][3] Although M2 has a carboxylic acid, the sulfonylurea and pyrrole nitrogens protonate readily.
MRM Transitions:
-
Analyte (M2):
521.2ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> 352.1[3] -
Internal Standard (M2-d5):
526.2ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> 357.1[3]-
Note: The fragment mass shifts by +5, confirming the label is on the "left" side (pyrrolinone/ethyl) or the sulfonamide core, ensuring the fragment is specific to the IS.
-
Sample Preparation: Solid Phase Extraction (SPE)
Due to the polarity of M2, Liquid-Liquid Extraction (LLE) with ether/hexane (common for Parent) yields poor recovery.[1][3] Protein Precipitation (PPT) is too dirty for high-sensitivity MIST studies.[1][3] Mixed-Mode Anion Exchange (MAX) SPE is the gold standard here.[1][3]
Protocol:
-
Conditioning: Methanol (1 mL) followed by Water (1 mL).
-
Loading: 200 µL Plasma + 20 µL IS (M2-d5) + 200 µL 2% Formic Acid (to ionize the basic nitrogen for retention, or adjust pH > 8 for anion exchange if using MAX).
-
Elution: 2% Formic Acid in Methanol (protonates the -COOH, breaking the ionic interaction).[1]
Chromatographic Separation
The critical quality attribute is separating M2 from M1 and Parent, and ensuring M2-d5 co-elutes with M2.[1]
-
Column: C18 with polar-endcapping (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl).[1][3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Gradient: Start low organic (10% B) to retain the polar M2, ramp to 90% B to elute Parent.
Part 4: Analytical Workflow & Logic
Figure 2: Analytical workflow emphasizing the equilibration of the Deuterated IS with the biological matrix prior to extraction.
Part 5: Validation & Troubleshooting
The "Cross-Signal" Contribution Test
Before running samples, you must validate the isotopic purity.
-
Inject Pure M2 (ULOQ): Monitor IS channel (526->357).[1][3] Signal should be < 5% of IS LLOQ response.
-
Inject Pure IS: Monitor M2 channel (521->352). Signal should be < 20% of M2 LLOQ response. Why? Commercial deuterated standards can contain traces of unlabeled ("d0") material, which causes false positives in low-concentration samples.[1][3]
Deuterium Exchange
Warning: Avoid using acidic mobile phases with high temperatures (>60°C) for prolonged periods if the deuterium label is on a labile position (e.g., adjacent to a carbonyl).[1]
-
Test: Incubate IS in mobile phase for 24 hours. Analyze. If the "d5" peak decreases and "d4" appears, the label is unstable.
Isobaric Interferences
Glimepiride metabolites can undergo in-source fragmentation.[1][3]
-
Glucuronides: A Glimepiride-Glucuronide might lose the glucuronic acid moiety in the ion source, appearing as "Parent" or "M2".
-
Defense: Ensure chromatographic separation between M2 and any potential glucuronides.
References
-
Food and Drug Administration (FDA). (2020).[1][3][8][11] Safety Testing of Drug Metabolites (MIST) Guidance for Industry. Retrieved from [Link]
-
Kim, H., et al. (2012).[1] "Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry." Journal of Chromatography B. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[1][3] Guideline on Bioanalytical Method Validation. Retrieved from [Link]
-
Gu, H., et al. (2011).[1] "Stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Glimepiride - Wikipedia [en.wikipedia.org]
- 2. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glimepiride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Glimepiride synthesis - chemicalbook [chemicalbook.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. ijpras.com [ijpras.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
A Technical Guide to Sourcing and Utilizing trans-Carboxy Glimepiride-d5 (CAS 1217718-14-3) for Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, experience-driven framework for researchers requiring trans-Carboxy Glimepiride-d5 for bioanalytical studies. Given the specialized nature of this isotopically labeled metabolite, this document focuses on the practical challenges of sourcing, the critical necessity of custom synthesis, and the rigorous in-house validation required to ensure data integrity in regulated and non-regulated research environments.
Introduction: The Critical Role of a Labeled Metabolite Internal Standard
Glimepiride, a third-generation sulfonylurea, is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its metabolism is a critical aspect of its pharmacokinetic profile. Glimepiride is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, into two major metabolites: an active hydroxymethyl derivative (M1) and a subsequent inactive carboxyl derivative (M2), also known as trans-Carboxy Glimepiride.[2][3]
In pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, the accurate quantification of a drug and its metabolites in biological matrices is paramount.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalysis due to its high sensitivity and selectivity.[6][7] The reliability of LC-MS/MS data, however, is critically dependent on the use of an appropriate internal standard (IS).[8][9]
A stable isotope-labeled (SIL) internal standard, such as trans-Carboxy Glimepiride-d5, is the preferred choice for mass spectrometry-based assays.[10][11] Because it is chemically identical to the analyte, a SIL-IS co-elutes and experiences the same matrix effects and ionization variability, providing the most effective normalization and ensuring the highest degree of accuracy and precision.[6][12] The deuterium (d5) label provides a mass shift that allows the mass spectrometer to distinguish it from the endogenous, non-labeled metabolite.[13]
The Sourcing Challenge: Custom Synthesis as the Primary Route
Unlike parent drug compounds, labeled metabolites such as trans-Carboxy Glimepiride-d5 are rarely available as off-the-shelf commercial products. Their niche demand means that researchers must typically engage with a specialized Contract Research Organization (CRO) or a custom synthesis laboratory.[][15][16] This process requires a proactive and detailed approach from the researcher to ensure the final product meets the stringent requirements of a bioanalytical internal standard.
Identifying and Vetting a Custom Synthesis Partner
The selection of a CRO is a critical first step. Key evaluation criteria should include:
-
Expertise in Isotope Labeling: The CRO must have demonstrated experience in stable isotope synthesis, which involves specialized techniques to control isotopic incorporation and placement.[][17]
-
Analytical Capabilities: The partner must have robust in-house analytical capabilities (e.g., high-resolution MS, NMR, HPLC/UPLC) to confirm the structure, purity, and isotopic enrichment of the final compound.[18][19]
-
Quality Systems and Documentation: For studies supporting regulatory filings, the CRO should ideally operate under a recognized quality system (e.g., GLP-like environment) and must provide a comprehensive Certificate of Analysis (CoA).[19][20]
-
Communication and Project Management: A successful partnership relies on clear communication, regular progress updates, and transparent handling of any synthetic challenges.[17]
Several organizations specialize in the custom synthesis of isotopically labeled compounds for the pharmaceutical and research industries.[21][22][23][24]
The Custom Synthesis Workflow
The process of commissioning a custom synthesis project typically follows a structured path.
When submitting a Request for Quotation (RFQ), the researcher must provide clear and unambiguous specifications.
| Parameter | Recommended Specification | Rationale |
| Compound Name | trans-Carboxy Glimepiride-d5 | Unambiguous identification. |
| CAS Number | 1217718-14-3 | Universal registry number for precise identification.[13] |
| Chemical Formula | C24H27D5N4O7S | Confirms isotopic composition.[25] |
| Molecular Weight | 525.63 | Theoretical mass for MS verification.[25] |
| Chemical Purity | ≥98% (by HPLC/UPLC) | Ensures that impurities do not interfere with the assay.[18] |
| Isotopic Enrichment | ≥98% | Minimizes crosstalk from the unlabeled analyte, ensuring accurate quantification.[19] |
| Required Amount | e.g., 5 mg | Sufficient quantity for method development, validation, and all planned studies. |
| Documentation | Certificate of Analysis (CoA) with 1H-NMR, Mass Spec, and HPLC/UPLC purity data. | Essential for quality assessment and regulatory compliance.[19][20] |
In-House Validation: The Self-Validating System
Upon receipt, the custom-synthesized trans-Carboxy Glimepiride-d5 must undergo rigorous in-house validation before it can be used in any bioanalytical method. This step is a cornerstone of scientific integrity and is mandated by regulatory bodies like the FDA.[5][20][26] The goal is to create a self-validating system where the performance of the internal standard is thoroughly documented and understood.
Identity and Purity Confirmation
Even with a supplier's CoA, independent verification is a critical best practice.
-
Mass Spectrometry: Infuse a dilute solution of the IS into the mass spectrometer to confirm the parent mass and fragmentation pattern. The observed mass should correspond to the deuterated compound (MW ~525.6).
-
Chromatographic Purity: Analyze the compound using a high-resolution HPLC or UPLC method to confirm the purity stated on the CoA and ensure the absence of co-eluting impurities.
Protocol: Preparation and Validation of Stock Solutions
Accurate preparation of stock solutions is fundamental to the entire quantitative assay.
-
Weighing: Accurately weigh a precise amount (e.g., 1.0 mg) of the solid standard using a calibrated analytical microbalance.
-
Dissolution: Dissolve the solid in a suitable organic solvent (e.g., DMSO, Methanol) to create a high-concentration primary stock solution (e.g., 1.0 mg/mL). Ensure complete dissolution, using sonication if necessary.[27]
-
Serial Dilutions: Prepare a series of working stock solutions by performing accurate serial dilutions with the appropriate solvent (e.g., 50:50 Acetonitrile:Water).
-
Stability Assessment: The stability of these solutions must be evaluated under various conditions as per regulatory guidelines, including bench-top (room temperature), refrigerated, and freeze-thaw stability.[5][28]
Protocol: Use as an Internal Standard in LC-MS/MS Bioanalysis
This protocol outlines the integration of trans-Carboxy Glimepiride-d5 into a typical plasma sample analysis workflow.
-
Sample Preparation:
-
Thaw plasma samples (calibration standards, QCs, and unknown study samples) at room temperature.
-
Aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (at a fixed, optimized concentration) to every tube except the blank matrix sample. Vortex briefly.
-
Add 300 µL of a protein precipitation solvent (e.g., cold acetonitrile). Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
-
LC-MS/MS Analysis:
-
Inject a defined volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Develop a chromatographic method (e.g., using a C18 column) that provides good peak shape and retention for the analyte and IS.
-
Optimize MS/MS parameters (e.g., using electrospray ionization in positive or negative mode) to monitor specific precursor-to-product ion transitions for both trans-Carboxy Glimepiride and trans-Carboxy Glimepiride-d5.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards.
-
Use the resulting regression equation to determine the concentration of the analyte in QC and unknown samples.
-
Conclusion: Ensuring Data Integrity Through Rigorous Practice
trans-Carboxy Glimepiride-d5 is an essential tool for the accurate quantification of Glimepiride's primary inactive metabolite. Due to its specialized nature, sourcing this internal standard necessitates a partnership with a custom synthesis laboratory. This process places a significant responsibility on the researcher to define precise specifications and to conduct thorough in-house validation upon receipt. By following the principles of rigorous sourcing, comprehensive characterization, and systematic validation, researchers can ensure that this critical reagent performs its function reliably, thereby guaranteeing the integrity and defensibility of their bioanalytical data.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3476, Glimepiride." PubChem, [Link]. Accessed February 20, 2026.[1]
-
Drugs.com. "Glimepiride: Package Insert / Prescribing Information / MOA." Drugs.com, February 1, 2026, [Link]. Accessed February 20, 2026.[3]
-
MedCentral. "Glimepiride: uses, dosing, warnings, adverse events, interactions." MedCentral, [Link]. Accessed February 20, 2026.[29]
-
ResolveMass Laboratories Inc. "Deuterated Standards for LC-MS Analysis." ResolveMass Laboratories Inc., November 8, 2025, [Link]. Accessed February 20, 2026.[11]
-
sanofi-aventis U.S. LLC. "AMARYL (glimepiride tablets) 1, 2, and 4 mg." Accessdata.fda.gov, [Link]. Accessed February 20, 2026.[30]
-
CK Isotopes. "Custom Synthesis." CK Isotopes, [Link]. Accessed February 20, 2026.[15]
-
Atlanchim Pharma. "Custom Synthesis." Atlanchim Pharma, [Link]. Accessed February 20, 2026.[17]
-
Al-Omar, M. A., et al. "The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis." MDPI, vol. 18, no. 1, January 17, 2025, p. 195, [Link]. Accessed February 20, 2026.[4]
-
Odoemelam, C. S. "A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES." International Journal of Research - GRANTHAALAYAH, vol. 8, no. 10, 2020, pp. 320-327, [Link]. Accessed February 20, 2026.[9]
-
Charles River Laboratories. "Isotopic Labeling Services." Charles River Laboratories, [Link]. Accessed February 20, 2026.[19]
-
Muntean, D. L., et al. "Pharmacokinetic modeling of glimepiride plasma concentration in healthy subjects." Farmacia, vol. 61, no. 5, 2013, pp. 949-956, [Link]. Accessed February 20, 2026.[31]
-
Noctiluca. "CRO chemistry laboratory." Noctiluca.eu, [Link]. Accessed February 20, 2026.[22]
-
Lee, S. E., et al. "Pharmacokinetic and pharmacodynamic modelling of the effects of glimepiride on insulin secretion and glucose lowering in healthy humans." PubMed, October 15, 2006, [Link]. Accessed February 20, 2026.[7]
-
Boggula, N., et al. "A study on pharmacokinetic parameters of glimepiride in experimental diabetes mellitus induced rats." Journal of Pharmacognosy and Phytochemistry, vol. 9, no. 5, August 22, 2020, pp. 11-14, [Link]. Accessed February 20, 2026.[32]
-
Chiroblock GmbH. "What is Custom Synthesis? What is a CRO and what's a FTE contract?" Chiroblock.de, [Link]. Accessed February 20, 2026.[16]
-
BioPharmGuy. "122 Contract Research Companies: Chemical Synthesis." BioPharmGuy, [Link]. Accessed February 20, 2026.[23]
-
SiChem. "Custom Synthesis." SiChem.de, [Link]. Accessed February 20, 2026.[24]
-
U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 24, 2018, [Link]. Accessed February 20, 2026.[20]
-
ResolveMass Laboratories Inc. "Essential FDA Guidelines for Bioanalytical Method Validation." ResolveMass Laboratories Inc., December 26, 2025, [Link]. Accessed February 20, 2026.[5]
-
U.S. Food and Drug Administration. "Bioanalytical Method Validation." FDA.gov, May 2001, [Link]. Accessed February 20, 2026.[28]
-
Shah, V. P., et al. "Validation of bioanalytical methods - Highlights of FDA's guidance." ResearchGate, January 2001, [Link]. Accessed February 20, 2026.[26]
-
Pharmaffiliates. "Glimepiride-impurities." Pharmaffiliates, [Link]. Accessed February 20, 2026.[25]
Sources
- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. drugs.com [drugs.com]
- 4. mdpi.com [mdpi.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pharmacokinetic and pharmacodynamic modelling of the effects of glimepiride on insulin secretion and glucose lowering in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. texilajournal.com [texilajournal.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. thepurechem.com [thepurechem.com]
- 15. Custom Synthesis - CK Isotopes - UK Stable Isotopes Supplier [ckisotopes.com]
- 16. What is Custom Synthesis? What is a CRO and what's a FTE contract? Chiroblock GmbH [chiroblock.com]
- 17. atlanchimpharma.com [atlanchimpharma.com]
- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 19. criver.com [criver.com]
- 20. fda.gov [fda.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. noctiluca.eu [noctiluca.eu]
- 23. biopharmguy.com [biopharmguy.com]
- 24. Custom Synthesis - SiChem [sichem.de]
- 25. pharmaffiliates.com [pharmaffiliates.com]
- 26. researchgate.net [researchgate.net]
- 27. caymanchem.com [caymanchem.com]
- 28. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 29. medcentral.com [medcentral.com]
- 30. accessdata.fda.gov [accessdata.fda.gov]
- 31. revmedchir.ro [revmedchir.ro]
- 32. phytojournal.com [phytojournal.com]
metabolic pathway of glimepiride CYP2C9 carboxy derivative
An In-Depth Technical Guide to the Metabolic Pathway of Glimepiride to its CYP2C9-Mediated Carboxy Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glimepiride, a third-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate, which is dominated by hepatic biotransformation. This technical guide provides a comprehensive exploration of the metabolic pathway leading to the formation of the glimepiride carboxy derivative. We will dissect the enzymatic machinery, focusing on the pivotal role of Cytochrome P450 2C9 (CYP2C9), and elucidate the subsequent oxidation to its inactive carboxyl endpoint. This document furnishes drug development professionals and researchers with detailed experimental protocols, quantitative kinetic data, and an understanding of the clinical implications stemming from this critical metabolic route, including pharmacogenetic variability and drug-drug interaction potential.
Introduction: Glimepiride in the Clinical and Metabolic Landscape
Glimepiride exerts its glucose-lowering effect by stimulating insulin release from pancreatic β-cells and enhancing peripheral tissue sensitivity to insulin.[1][2] Approved by the FDA in 1995, it is lauded for its potency and long duration of action.[1][3] Unlike some other sulfonylureas, glimepiride is associated with a lower risk of hypoglycemia and has fewer cardiovascular effects.[1][4]
The disposition of glimepiride is characterized by complete and rapid absorption followed by extensive hepatic metabolism; accumulation after multiple doses does not occur.[3][4] Understanding this metabolic pathway is paramount for predicting its pharmacokinetic profile, assessing the risk of drug-drug interactions (DDIs), and interpreting inter-individual variability in patient response, often rooted in pharmacogenetics.
The Two-Step Metabolic Cascade: From Glimepiride to its Carboxy Derivative
Glimepiride undergoes a sequential, two-step oxidative biotransformation, primarily in the liver.[4] The parent drug is first converted to an active intermediate metabolite, which is then further metabolized to an inactive final product.
Step 1: CYP2C9-Mediated Hydroxylation
The initial and rate-determining step in glimepiride's metabolism is the hydroxylation of the methyl group on the cyclohexyl ring.[1][5] This reaction is almost exclusively catalyzed by the Cytochrome P450 2C9 (CYP2C9) isoenzyme.[5][6] The product of this reaction is the cyclohexyl hydroxymethyl derivative, commonly referred to as M1.[1][6]
-
Metabolite M1 (Hydroxymethyl Derivative): This metabolite is pharmacologically active, retaining approximately one-third of the hypoglycemic activity of the parent glimepiride in animal models.[1][6] However, its contribution to the overall clinical effect is not fully established.[6]
Step 2: Cytosolic Oxidation to the Carboxy Derivative
Following its formation, the M1 metabolite is rapidly oxidized to its corresponding carboxyl derivative, known as M2.[1][5] This second step is carried out by one or more cytosolic enzymes and does not involve the CYP450 system.[5][6]
-
Metabolite M2 (Carboxy Derivative): The M2 metabolite is pharmacologically inactive.[1][3][7] Its formation represents the terminal step in the metabolic clearance of glimepiride.
The complete biotransformation ensures that the majority of an administered dose is excreted as metabolites, with approximately 60% found in the urine (predominantly M1) and the remainder in the feces (predominantly M2).[4][8]
Caption: Metabolic pathway of Glimepiride to its carboxy derivative (M2).
Methodologies for Characterizing the Glimepiride Metabolic Pathway
Investigating the biotransformation of glimepiride requires robust in vitro and analytical methodologies. These protocols are designed not only to identify and quantify the parent drug and its metabolites but also to determine the enzymatic kinetics that govern the process.
In Vitro Metabolism Assay Using Human Liver Microsomes (HLM)
The use of HLM is the gold standard for in vitro studies of Phase I metabolism because they contain a high concentration of CYP450 enzymes. This assay allows for the determination of kinetic parameters like Kₘ and Vₘₐₓ and the screening of potential inhibitors.
Expertise & Causality: The choice of HLM is causal; it directly provides the primary enzymatic system (CYP2C9) responsible for glimepiride's initial metabolism in a controlled environment. An NADPH-regenerating system is included because CYP450 enzymes require NADPH as a cofactor for their catalytic cycle. The reaction is terminated with a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt all enzymatic activity simultaneously, ensuring the measured metabolite concentration accurately reflects the reaction time.
Trustworthiness (Self-Validation):
-
Negative Controls: Incubations without the NADPH-regenerating system are crucial to confirm that metabolite formation is dependent on CYP450 activity.
-
Positive Controls: Including a known selective CYP2C9 inhibitor, such as sulfaphenazole, validates that the observed metabolism is indeed mediated by CYP2C9.[9] A concentration-dependent decrease in M1 formation upon co-incubation with the inhibitor confirms this.
-
Linearity Checks: Preliminary experiments must establish that metabolite formation is linear with respect to both incubation time and microsomal protein concentration to ensure that the kinetic measurements are made under initial velocity conditions.[10]
Experimental Protocol: In Vitro Glimepiride Metabolism
-
Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4). Prepare stock solutions of glimepiride, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and pooled human liver microsomes.
-
Incubation Mixture: In a microcentrifuge tube on ice, combine the phosphate buffer, MgCl₂, and liver microsomes (final concentration typically 0.3-0.65 mg/mL).[10]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.
-
Initiation: Add the glimepiride substrate (at various concentrations, e.g., 0-100 µM, to determine kinetics) to the mixture.[10] Immediately after, add the NADPH regenerating system to initiate the reaction. The final volume is typically 200 µL.
-
Reaction: Incubate at 37°C in a shaking water bath for a predetermined linear time (e.g., 30 minutes).[10]
-
Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like glipizide or glyburide).
-
Sample Processing: Vortex the mixture vigorously and centrifuge at >12,000 g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Caption: Experimental workflow for an in vitro glimepiride metabolism assay.
Bioanalytical Quantification via LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying glimepiride and its metabolites in complex biological matrices like plasma or microsomal incubates.[11][12]
Expertise & Causality: The choice of LC-MS/MS is driven by its unparalleled sensitivity and specificity. Chromatography (LC) separates the parent drug, its metabolites (M1 and M2), and the internal standard based on their physicochemical properties, preventing analytical interference. Tandem mass spectrometry (MS/MS) provides two levels of mass filtering. The first selects the specific mass-to-charge ratio (m/z) of the target analyte (parent ion), and the second detects specific fragment ions generated by collision-induced dissociation. This "multiple reaction monitoring" (MRM) is highly specific and allows for accurate quantification even at very low concentrations.
Trustworthiness (Self-Validation): Bioanalytical methods must be validated according to regulatory guidelines (e.g., FDA). This involves demonstrating:
-
Selectivity: No interference from endogenous matrix components.
-
Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of measurements.
-
Calibration Curve: A linear response over the expected concentration range.
-
Matrix Effect: Assessing whether the biological matrix suppresses or enhances the analyte signal.
-
Stability: Ensuring the analyte is stable during sample collection, storage, and processing.
Protocol Outline: LC-MS/MS Analysis of Glimepiride, M1, and M2 in Plasma
-
Sample Preparation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.[11]
-
Extraction: Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm for 10 min).
-
Evaporation & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase mixture (e.g., 10 mM ammonium acetate and acetonitrile, 1:1 v/v).[11]
-
Chromatography: Inject the sample onto a reverse-phase LC column (e.g., a C18 or CN column).[11] Use a gradient or isocratic mobile phase to achieve separation of glimepiride, M1, and M2.
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor specific MRM transitions for each analyte and the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. Use this curve to determine the concentrations in the unknown samples.
Quantitative Data & Interpretation
The methodologies described above yield critical quantitative data that define the metabolic pathway.
Table 1: Representative Enzyme Kinetic Parameters for Glimepiride Metabolism
This data is essential for building pharmacokinetic models and predicting the potential for metabolic DDIs. A low Kₘ value indicates a high affinity of the enzyme for the substrate.
| Parameter | Value | Enzyme System | Significance |
| Kₘ (Michaelis Constant) | 28.9 ± 2.97 µM | Human Liver Microsomes | Indicates the substrate concentration at which the reaction rate is half of Vₘₐₓ.[10] |
| Vₘₐₓ (Maximum Velocity) | 0.559 ± 0.017 µmol/min/mg protein | Human Liver Microsomes | Represents the maximum rate of M1 formation under saturating substrate conditions.[10] |
Data synthesized from a study on in vitro oxidative biotransformation.[10]
Table 2: Pharmacokinetic Parameters of Glimepiride and its Metabolites
This table summarizes key in vivo parameters following oral administration of glimepiride.
| Parameter | Glimepiride (Parent) | M1 (Hydroxymethyl) | M2 (Carboxy) |
| Tₘₐₓ (Time to Peak) | ~2–3 hours | ~3-4 hours | ~4-5 hours |
| t₁/₂ (Half-life) | ~5–9 hours | ~3–6 hours | ~5-7 hours |
| Primary Excretion Route | Metabolism | Urine | Feces/Urine |
| Pharmacological Activity | Active | Active (~33%) | Inactive |
Data compiled from multiple pharmacokinetic studies.[1][3][8]
Clinical and Pharmacogenetic Implications
The central role of CYP2C9 in glimepiride clearance makes this pathway a focal point for clinically significant variability.
Pharmacogenetics of CYP2C9
CYP2C9 is a polymorphic enzyme, with several variant alleles that result in decreased enzymatic activity.[6] The most studied are CYP2C92 and CYP2C93.
-
Impact of CYP2C93 Allele: Individuals who are heterozygous carriers of the CYP2C93 allele exhibit significantly decreased oral clearance of glimepiride.[6][13] Studies have shown that the area under the plasma concentration-time curve (AUC) for glimepiride can be approximately 2.5 to 4-fold higher in CYP2C91/3 individuals compared to those with the wild-type CYP2C91/1 genotype.[8][14] This leads to a more pronounced pharmacological effect and an increased risk of hypoglycemia.[13] Therefore, genotyping can be a crucial tool for dose individualization in certain populations.
Drug-Drug Interactions (DDIs)
Given that CYP2C9 metabolizes numerous drugs, there is a significant potential for DDIs.
-
CYP2C9 Inhibitors: Co-administration of glimepiride with strong CYP2C9 inhibitors (e.g., fluconazole, sulfaphenazole, amiodarone) can dramatically increase glimepiride plasma concentrations, elevating the risk of severe hypoglycemia.[9][15][16]
-
CYP2C9 Inducers: Conversely, co-administration with strong CYP2C9 inducers (e.g., rifampicin) can decrease glimepiride exposure and potentially lead to a loss of glycemic control.[8] A clinical study reported a 33% reduction in the AUC of glimepiride when co-administered with rifampicin.[8]
Conclusion
The metabolic pathway of glimepiride to its carboxy derivative is a well-defined, two-step process initiated by the polymorphic enzyme CYP2C9 and completed by cytosolic enzymes. The initial hydroxylation to the active M1 metabolite is the critical juncture that determines the drug's clearance rate and is the locus of significant pharmacogenetic and drug-drug interaction effects. A thorough understanding of this pathway, supported by robust in vitro and bioanalytical methodologies, is indispensable for the safe and effective development and clinical application of glimepiride. For drug development professionals, characterizing the interaction of new chemical entities with this pathway is a fundamental component of a comprehensive safety assessment.
References
-
The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis. MDPI. Available at: [Link]
-
Glimepiride - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Glimepiride - Wikipedia. Wikipedia. Available at: [Link]
-
Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration. PubMed. Available at: [Link]
-
Glimepiride: evidence-based facts, trends, and observations. PMC. Available at: [Link]
-
The interaction between glimepiride and other drugs metabolized by CYP2C9 using an in vitro model. ProQuest. Available at: [Link]
-
glimepiride - ClinPGx. PharmGKB. Available at: [Link]
-
Simultaneous Determination of Glimepiride and Its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Optimization of the in vitro oxidative biotransformation of glimepiride as a model substrate for cytochrome p450 using factorial design. PMC. Available at: [Link]
-
A review of analytical techniques for determination of glimepiride: present and perspectives. PubMed. Available at: [Link]
-
Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes. PubMed. Available at: [Link]
-
Potential CYP2C9-mediated drug-drug interactions in hospitalized type 2 diabetes mellitus patients treated with the sulphonylureas glibenclamide, glimepiride or glipizide. PubMed. Available at: [Link]
-
A Review of Analytical Methods. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
Potential CYP2C9-mediated drug-drug interactions in hospitalized type 2 diabetes mellitus patients treated with the sulphonylureas glibenclamide, glimepiride or glipizide. ResearchGate. Available at: [Link]
-
Glyburide and glimepiride pharmacokinetics in subjects with different CYP2C9 genotypes. PubMed. Available at: [Link]
-
Glimepiride chemical structure. ResearchGate. Available at: [Link]
Sources
- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glimepiride - Wikipedia [en.wikipedia.org]
- 4. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. ClinPGx [clinpgx.org]
- 7. Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Interaction Between Glimepiride and Other Drugs Metabolized by CYP2C9 Using an In Vitro Model - ProQuest [proquest.com]
- 10. Optimization of the in vitro oxidative biotransformation of glimepiride as a model substrate for cytochrome p450 using factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review of analytical techniques for determination of glimepiride: present and perspectives [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glyburide and glimepiride pharmacokinetics in subjects with different CYP2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential CYP2C9-mediated drug-drug interactions in hospitalized type 2 diabetes mellitus patients treated with the sulphonylureas glibenclamide, glimepiride or glipizide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
molecular weight and formula of trans-Carboxy Glimepiride-d5
Topic: Molecular Weight and Formula of trans-Carboxy Glimepiride-d5 Content Type: Technical Reference Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Quality Control Specialists
Physicochemical Profile, Metabolic Context, and Bioanalytical Application
Executive Summary
trans-Carboxy Glimepiride-d5 is a stable isotope-labeled metabolite used primarily as an Internal Standard (IS) in the quantitative bioanalysis of Glimepiride and its metabolites via LC-MS/MS.
Glimepiride, a second-generation sulfonylurea, undergoes extensive hepatic metabolism involving Cytochrome P450 2C9 (CYP2C9).[1] The terminal metabolite in this pathway is the carboxylic acid derivative (M2), formed via the oxidation of the intermediate hydroxy-metabolite (M1).[1][2] Accurate quantification of this metabolite is critical for pharmacokinetic (PK) profiling and drug-drug interaction (DDI) studies, particularly in renally impaired populations where M2 accumulation may occur.
This guide details the molecular specifications, metabolic origin, and validated analytical protocols for utilizing trans-Carboxy Glimepiride-d5 in high-sensitivity mass spectrometry.
Physicochemical Specifications
The following data establishes the core identity of the reference standard. The deuterium labeling (
Table 1: Molecular Identity & Properties
| Property | Specification |
| Chemical Name | trans-4-[[[[[4-[2-[[(3-(Ethyl- |
| Common Name | trans-Carboxy Glimepiride-d5 (Metabolite M2-d5) |
| Molecular Formula | |
| Molecular Weight | 525.63 g/mol |
| Monoisotopic Mass | ~525.24 Da |
| Parent Drug | Glimepiride ( |
| Unlabeled Metabolite | trans-Carboxy Glimepiride ( |
| CAS Number (Labeled) | 1217718-14-3 |
| CAS Number (Unlabeled) | 1217739-04-2 |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in Acetonitrile/Water mixtures. |
| pKa (Calculated) | ~3.6 (Carboxylic acid), ~5.2 (Sulfonylurea) |
Metabolic Pathway & Mechanistic Context[5][6]
Understanding the formation of the M2 metabolite is essential for interpreting PK data. Glimepiride is metabolized primarily by CYP2C9. The methyl group on the cyclohexyl ring is first hydroxylated to form M1 (Hydroxy-Glimepiride) . M1 is subsequently oxidized by cytosolic alcohol dehydrogenase enzymes to form the carboxylic acid derivative, M2 (trans-Carboxy Glimepiride) .
Figure 1: Glimepiride Metabolic Pathway (CYP2C9 Mediated)[2]
Caption: Sequential oxidation of Glimepiride to M1 and M2. The d5-IS mimics M2 but retains the stable d5-ethyl label.
Bioanalytical Protocol (LC-MS/MS)[2][6][7][8]
The following protocol outlines a validated workflow for the simultaneous quantification of Glimepiride and trans-Carboxy Glimepiride using the d5-labeled internal standard.
Sample Preparation (Protein Precipitation)
Note: Solid Phase Extraction (SPE) can be used for higher sensitivity (<1 ng/mL), but Protein Precipitation (PPT) is sufficient for most clinical applications.
-
Aliquot: Transfer 100 µL of plasma into a centrifuge tube.
-
IS Addition: Add 10 µL of trans-Carboxy Glimepiride-d5 working solution (e.g., 500 ng/mL in Methanol).
-
Precipitation: Add 300 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex: Mix vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer: Inject the supernatant directly or dilute 1:1 with water prior to injection to improve peak shape.
Chromatographic Conditions[1][2][3][4][5][6][7][9]
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0.0 min: 20% B
-
0.5 min: 20% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 20% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM)
Detection is performed in Positive Electrospray Ionization (ESI+) mode. The fragmentation usually involves the cleavage of the sulfonylurea bridge.
-
Rationale for Transitions:
-
The dominant fragment for Glimepiride-type structures involves the cleavage of the cyclohexyl urea bond, yielding a sulfonyl-phenyl-ethyl-pyrrole fragment.
-
Unlabeled M2: Precursor 521.6
Product 352.1 (The cyclohexyl ring carries the metabolic change; the 352 fragment remains unchanged from the parent). -
Labeled M2-d5: Precursor 526.6
Product 357.1 (The d5 label is on the ethyl-pyrrole side, so the fragment mass shifts by +5 Da).
-
Table 2: MRM Transition Settings
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Glimepiride | 491.2 | 352.1 | 30 | 20 |
| trans-Carboxy Glimepiride (M2) | 521.2 | 352.1 | 32 | 22 |
| trans-Carboxy Glimepiride-d5 (IS) | 526.2 | 357.1 | 32 | 22 |
Synthesis & Isotopic Integrity
Synthesis Route
The synthesis of trans-Carboxy Glimepiride-d5 generally follows a convergent pathway:
-
Precursor A: Synthesis of the trans-4-carboxy-cyclohexyl isocyanate (or a protected precursor).
-
Precursor B: Synthesis of the sulfonamide moiety containing the pyrrolidinone ring. Crucially, the d5-ethyl group is introduced here using
-ethyl bromide or a similar deuterated reagent during the formation of the pyrrole ring. -
Coupling: Precursor A and Precursor B are coupled to form the sulfonylurea bridge.
Isotopic Purity & Cross-Talk
-
Requirement: The isotopic enrichment should be
atom % D. -
Risk: If the d5 standard contains significant d0 (unlabeled) impurities, it will contribute to the analyte signal (M2), causing overestimation of the metabolite concentration.
-
Validation: Always run a "Blank + IS" sample to ensure the IS does not interfere with the analyte channel (521
352). Conversely, run a high-concentration analyte standard (ULOQ) without IS to ensure the analyte does not contribute to the IS channel (526 357).
References
-
Toronto Research Chemicals. trans-Carboxy Glimepiride-d5 Product Specification. (Accessed 2024). Link
-
Noh, K., et al. (2011).[1] "Simultaneous Determination of Glimepiride and Its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry." Archives of Pharmacal Research.[1] Link
-
Kim, H., et al. (2020). "LC-MS/MS determination of glimepiride in human plasma with a high recovery at picogram scale." Acta Chromatographica. Link
-
Pharmaffiliates. trans-Carboxy Glimepiride-d5 COA and MSDS Data. Link
-
LGC Standards. Reference Standard: trans-Carboxy Glimepiride-d5. Link
Sources
- 1. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MRM-based LC-MS method for accurate C-peptide quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A validated LC-MS/MS method for the estimation of glimepiride and pitavastatin in rat plasma: Application to drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Introduction: The Analytical Imperative for Sulfonylurea Quantification
An In-Depth Technical Guide: Stable Isotope Labeled Standards for the High-Fidelity Quantitative Analysis of Sulfonylureas
Sulfonylureas represent a critical class of chemical compounds with a dual identity: they are cornerstone oral hypoglycemic agents for managing type II diabetes mellitus and potent herbicides used extensively in agriculture.[1][2][3] This duality necessitates their accurate and precise quantification across a spectrum of complex matrices. In the clinical setting, the detection of sulfonylureas is paramount in the differential diagnosis of unexplained hypoglycemia, which can be a life-threatening condition resulting from accidental ingestion, overdose, or factitious use.[1][4][5][6] In environmental science and food safety, their low application rates and potential for runoff require highly sensitive methods to monitor water sources, soil, and agricultural products to ensure they remain below toxicity thresholds for non-target species and safe for consumption.[7][8][9]
The analytical challenge is significant. Sulfonylureas are often present at trace levels (ng/L to µg/kg) within biologically and environmentally complex samples such as blood plasma, urine, soil, and food crops.[8][10] These matrices are replete with endogenous components that can interfere with analysis, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the instrument's signal for the target analyte, compromising the accuracy of the results.[11][12][13]
To overcome these challenges, the gold-standard analytical approach is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) utilizing the principle of Stable Isotope Dilution (SID). This guide provides a comprehensive, field-proven framework for researchers, analytical scientists, and drug development professionals on the theory, design, and practical application of stable isotope-labeled (SIL) internal standards for the robust and defensible quantification of sulfonylureas.
Part 1: The Principle of Isotope Dilution - A Self-Validating System
At its core, Stable Isotope Dilution is an analytical strategy designed to achieve high accuracy by mitigating unpredictable variations during sample processing and analysis. The technique relies on the use of an internal standard that is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., replacing ¹H with ²H or Deuterium, ¹²C with ¹³C, or ¹⁴N with ¹⁵N).[14][15]
This SIL internal standard is chemically identical to the analyte, ensuring it behaves virtually indistinguishably during every stage of the analytical workflow—from extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[16] A known quantity of the SIL standard is spiked into the sample at the very beginning of the process. Any subsequent loss of analyte due to incomplete extraction, degradation, or signal suppression in the MS source will be mirrored by a proportional loss of the SIL standard.
The mass spectrometer, capable of differentiating between the light (analyte) and heavy (SIL standard) versions of the molecule, does not measure the absolute signal of the analyte. Instead, it measures the ratio of the analyte's signal to the SIL standard's signal. Because both are affected proportionally by experimental variations, this ratio remains constant and directly correlates to the analyte's concentration. This intrinsic correction mechanism makes the method a self-validating system, ensuring high precision and accuracy.[14][16]
Caption: Fig 1. Conceptual workflow of Stable Isotope Dilution.
Part 2: The Ideal Stable Isotope Labeled Standard: Design and Synthesis
The efficacy of the SID method hinges entirely on the quality of the SIL internal standard. A poorly designed standard can introduce new sources of error, undermining the very purpose of its use.
Core Tenets of SIL Standard Design
-
Sufficient Mass Shift: The mass difference between the analyte and the SIL standard should be at least 3 mass units (Da). This prevents isotopic overlap, where the natural abundance of heavy isotopes in the unlabeled analyte contributes to the signal of the SIL standard, a phenomenon that can compromise accuracy, especially at low concentrations.[15]
-
Label Stability: The isotopic label must be placed in a metabolically and chemically stable position within the molecule. Placing deuterium on heteroatoms (O, N) or on carbons prone to enolization can lead to back-exchange with protons from the solvent, compromising the integrity of the standard.[15] For sulfonylureas, labeling on aromatic rings or stable alkyl groups is preferred.
-
High Isotopic Purity: The SIL standard should contain a minimal amount of the unlabeled analyte. High concentrations of the unlabeled analogue can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).
-
Strategic Label Positioning: In tandem mass spectrometry (MS/MS), the molecule is fragmented to enhance selectivity. The isotopic label should ideally be located on the portion of the molecule that is retained in the monitored fragment ion. This ensures that the mass shift is observed in the final detection step, maintaining the integrity of the analysis.[15]
Synthetic Considerations
The synthesis of SIL sulfonylureas typically follows established routes for their unlabeled counterparts, but utilizes isotopically labeled precursors.[2] A common and effective strategy involves the reaction of a labeled sulfonamide with an isocyanate or the reaction of a sulfonamide with a labeled amine via an N-sulfonyl carbamate intermediate.[2][3]
-
Deuterium (²H) Labeling: This is often the most cost-effective method. Precursors like deuterated anilines or alkylamines are frequently used. While generally reliable, deuterium labeling can sometimes lead to a slight change in the molecule's physicochemical properties, causing it to elute slightly earlier than the analyte during reversed-phase chromatography.[16] This "isotope effect" must be evaluated during method development to ensure it does not compromise co-elution and, therefore, the correction for matrix effects.
-
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: These heavier isotopes do not typically induce a chromatographic shift and are less susceptible to exchange. They are considered the "gold standard" for labeling but are generally more expensive to synthesize.
Caption: Fig 2. Potential labeling sites on a sulfonylurea.
Part 3: A Validated Workflow for Sulfonylurea Analysis
This section details a generalized yet robust workflow for the quantification of sulfonylureas in both clinical and environmental matrices.
Caption: Fig 3. High-level analytical workflow.
Experimental Protocol 1: Solid-Phase Extraction (SPE) for Serum/Plasma and Water Samples
This protocol is highly effective for cleaning up liquid samples and concentrating the analytes.[4][7][8]
-
Sample Pre-treatment:
-
Centrifuge serum or plasma samples (e.g., at 3000 x g for 10 minutes) to pellet proteins. Take 0.5 mL of the supernatant.
-
For water samples, acidify to a pH of ~3-4 with formic acid to ensure sulfonylureas are in a neutral state for better retention on reversed-phase sorbents.[10] Use a 50-100 mL sample volume.
-
-
Internal Standard Spiking: Add a precise volume of the SIL internal standard stock solution to the pre-treated sample. Vortex briefly to mix.
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB or equivalent). Condition the cartridge sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes and the SIL standard with 3 mL of methanol or acetonitrile into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile) for LC-MS/MS injection.
Experimental Protocol 2: QuEChERS for Soil and Food Matrices (e.g., Strawberries)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is ideal for complex solid matrices with high levels of interferents like pigments and fats.[11][17]
-
Sample Homogenization: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the SIL internal standard solution directly to the sample.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl or CH₃COONa). Shake immediately and vigorously for 1 minute. Centrifuge at >3000 x g for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences). Vortex for 30 seconds and centrifuge for 5 minutes.
-
Final Preparation: Take the supernatant, evaporate if necessary, and reconstitute in the initial mobile phase for injection.
LC-MS/MS Instrumental Parameters
-
Liquid Chromatography: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is standard. A gradient elution is typically used, starting with a high aqueous composition and ramping to high organic.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.[18]
-
Ionization: Electrospray Ionization (ESI) is most common, operated in either positive or negative mode depending on the specific sulfonylurea's structure.[1][8]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and its corresponding SIL standard.
-
Table 1: Example MRM Transitions for Select Sulfonylureas
| Compound | Internal Standard | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Mode |
| Glibenclamide | Glibenclamide-d11 | 494.1 | 369.1 | ESI+ |
| Glipizide | Glipizide-d5 | 446.1 | 321.1 | ESI+ |
| Glimepiride | Glimepiride-d5 | 491.2 | 352.1 | ESI+ |
| Chlorsulfuron | Chlorsulfuron-¹³C₆ | 358.0 | 167.0 | ESI+ |
| Metsulfuron-methyl | Metsulfuron-methyl-d3 | 382.1 | 167.1 | ESI+ |
(Note: These values are illustrative. Optimal transitions must be determined empirically on the specific instrument used.)
Part 4: Troubleshooting and Advanced Considerations
-
Diagnosing Matrix Effects: Despite the use of SIL standards, it is good practice to assess the degree of matrix effect during method validation. This can be done by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample with the peak area of the analyte in a neat solution. A value significantly less than or greater than 100% indicates ion suppression or enhancement, respectively.[12]
-
Managing the Isotope Effect: If a deuterated standard shows a significant retention time shift from the analyte, it may not perfectly compensate for matrix effects that are highly localized in the chromatogram. If this is observed, improving the sample cleanup to reduce the overall matrix burden or adjusting the chromatography to improve separation from the interfering region is recommended. In critical applications, switching to a ¹³C-labeled standard is the most robust solution.
-
Cross-Contamination from the Standard: The contribution of the unlabeled analyte present as an impurity in the SIL standard solution must be assessed. This is done by analyzing the SIL standard solution itself and ensuring the response for the native analyte is negligible compared to the LLOQ.
Conclusion
The use of stable isotope-labeled internal standards in a well-designed Stable Isotope Dilution assay is the most reliable and robust methodology for the quantitative analysis of sulfonylureas in any matrix. By providing a self-validating system that corrects for inevitable experimental variability and matrix-induced signal fluctuations, this approach ensures the highest degree of accuracy, precision, and confidence in the final reported concentrations. For researchers in clinical diagnostics, drug development, and environmental monitoring, mastering this technique is essential for producing defensible data that can inform critical decisions regarding patient health, drug safety, and environmental protection.
References
- Title: Preparation of Environmental Samples for Determination of Sulfonylurea Herbicides by Solid-Phase Extraction Using a Polymeric Source: Google Search URL
- Title: Identification of sulfonylureas in serum by electrospray mass spectrometry Source: PubMed URL
- Title: Matrix effect of sulfonylureas in the QuEChERS method (wheat at...
- Title: Analysis of Sulfonylurea Herbicides in Soil Water at Sub-Part-Per-Biffion Levels by Electrospray Negative Ionization Mass Spectrometry Followed by Confirmatory Tandem Mass Spectrometry Source: Journal of AOAC INTERNATIONAL | Oxford Academic URL
- Title: Trace analysis of sulfonylurea herbicides in water samples by solid-phase extraction and liquid chromatography-tandem mass spectrometry Source: PubMed URL
- Title: Selective Trace Analysis of Sulfonylurea Herbicides in Water and Soil Samples Based on Solid-Phase Extraction Using a Molecularly Imprinted Polymer Source: Environmental Science & Technology - ACS Publications URL
- Title: Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry Source: USGS Publications Warehouse URL
- Title: Sulfonylurea Analysis, Serum or Plasma Source: Labcorp URL
- Title: Development and validation of an LC–MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department Source: ResearchGate URL
- Title: Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries Source: MDPI URL
- Title: Identification and Quantification of 8 Sulfonylureas with Clinical Toxicology Interest by Liquid Chromatography-Ion-Trap Tandem Mass Spectrometry and Library Searching Source: ResearchGate URL
- Title: Trace determination of sulfonylurea herbicides in water and grape samples by capillary zone electrophoresis using large volume sample stacking Source: ResearchGate URL
- Title: Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry Source: Google Search URL
- Title: Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring Source: PMC URL
- Title: Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department Source: PubMed URL
- Title: Stable Isotope-labeled Standards Source: Amerigo Scientific URL
- Title: The Use of Stable-Isotope-Labeled (SIL)
- Title: Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery Source: Google Search URL
- Title: Innovative deuteration strategies: Ionic liquid catalyzed synthesis of deuterated pharmaceuticals Source: ScienceDirect URL
- Title: Internal Standards for Food and Nutrition Source: IsoLife URL
- Title: Recent Advances in the Synthesis of Sulfonylureas Source: ResearchGate URL
- Title: Designing Stable Isotope Labeled Internal Standards Source: Acanthus Research URL
- Title: LC/MS Applications in Drug Development Source: BioAgilytix URL
- Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
- Title: Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents Source: Semantic Scholar URL
- Title: Matrix Effects-A Challenge Toward Automation of Molecular Analysis Source: Google Search URL
- Title: Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse Source: Ruma Gmbh URL
- Title: Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy Source: Google Search URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification of sulfonylureas in serum by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Trace analysis of sulfonylurea herbicides in water samples by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bme.psu.edu [bme.psu.edu]
- 14. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. bioagilytix.com [bioagilytix.com]
High-Resolution Bioanalysis: Identification of Glimepiride and Metabolites (M1, M2) in Human Plasma
[1][2][3]
Executive Summary
Glimepiride is a third-generation sulfonylurea primarily metabolized by CYP2C9 into a pharmacologically active hydroxylated derivative (M1 ) and subsequently into an inactive carboxylated derivative (M2 ) by cytosolic enzymes. Accurate identification requires distinguishing these structurally similar compounds in a complex plasma matrix.
This guide details a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. Unlike generic protocols, we prioritize Solid Phase Extraction (SPE) over protein precipitation to minimize matrix effects and maximize recovery of the polar M2 metabolite.
Part 1: Metabolic Pathway & Target Analytes
Understanding the biotransformation is critical for selecting the correct Mass Spectrometry (MS) transitions. The metabolic modification occurs exclusively on the cyclohexyl ring , leaving the sulfonylurea-pyrrole core intact.
The Biotransformation Cascade
-
Glimepiride (Parent): Lipophilic, high plasma protein binding (>99.5%).
-
M1 (Hydroxy-glimepiride): Formed by CYP2C9 hydroxylation of the methyl group on the cyclohexyl ring. Retains ~1/3 of parent activity.
-
M2 (Carboxy-glimepiride): Formed by cytosolic oxidation of M1.[1][2] Highly polar and inactive.
Figure 1: Sequential oxidation pathway of Glimepiride. The mass shifts (+16, +30) are critical for MS precursor selection.
Part 2: Sample Preparation (Solid Phase Extraction)
While Protein Precipitation (PPT) is faster, it often suffers from ion suppression for the polar M2 metabolite. Solid Phase Extraction (SPE) is the gold standard for this assay, yielding recoveries >90% and cleaner baselines.
Reagents
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or equivalent), 1 cc/30 mg.
-
Internal Standard (IS): Glimepiride-d5 (Deuterated) is preferred over Glipizide to track matrix effects accurately.
Protocol
-
Pre-treatment: Aliquot 200 µL human plasma . Add 20 µL IS working solution . Vortex.
-
Acidification: Add 200 µL 0.1% Formic Acid .
-
Why? Acidification breaks drug-protein binding and ionizes the basic nitrogen, enhancing interaction with the SPE sorbent.
-
-
Conditioning: Wash cartridge with 1 mL Methanol, followed by 1 mL Water.
-
Loading: Load the pre-treated plasma sample under low vacuum.
-
Washing: Wash with 1 mL 5% Methanol in Water .
-
Why? Removes salts and proteins without eluting the hydrophobic parent or moderately polar metabolites.
-
-
Elution: Elute with 1 mL Acetonitrile:Methanol (1:1 v/v) .
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase .
Part 3: LC-MS/MS Instrumentation & Conditions
The separation utilizes a C18 column with an acidic mobile phase to ensure protonation of the sulfonylurea moiety for positive mode ESI.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Sub-2-micron particles provide sharp peaks for resolving M1/M2. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Buffering at pH 3.5 ensures analyte stability and consistent ionization. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic modifier for elution. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI desolvation. |
| Gradient | 20% B to 90% B over 3 mins | Rapid elution of polar M2 followed by hydrophobic Parent. |
Mass Spectrometry (MRM) Parameters
Detection is performed in Positive Electrospray Ionization (+ESI) mode.[1][3]
-
Fragmentation Logic: The dominant fragment for Glimepiride is m/z 352 . This fragment corresponds to the cleavage of the sulfonylurea bridge, retaining the pyrrole-ethyl-phenyl-sulfonyl moiety.
-
Crucial Insight: Since metabolic modifications (M1, M2) occur on the cyclohexyl ring (the "leaving group" in this fragmentation), the product ion (m/z 352) remains constant for Parent, M1, and M2. Specificity is achieved via the unique precursor ions .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Glimepiride | 491.2 | 352.2 | 30 | 20 |
| Metabolite M1 | 507.2 | 352.2 | 32 | 22 |
| Metabolite M2 | 521.2 | 352.2 | 34 | 25 |
| Glimepiride-d5 (IS) | 496.2 | 357.2* | 30 | 20 |
*Note: If the deuterium label is on the pyrrole/ethyl side, the fragment shifts to 357. If on the cyclohexyl ring, it remains 352. Verify your specific IS certificate of analysis.
Part 4: Analytical Workflow & Logic
The following diagram illustrates the decision logic for the analytical run, ensuring data integrity.
Figure 2: Analytical workflow. Specificity is determined at Q1; Sensitivity is maximized by the common stable fragment at Q3.
Part 5: Validation Criteria (FDA/EMA)
To ensure the method is "field-proven," the following criteria must be met during validation:
-
Selectivity: Analyze 6 blank plasma lots. Interference at the retention times of Glimepiride, M1, and M2 must be <20% of the LLOQ response.
-
Linearity: Typical range: 1 – 500 ng/mL . Correlation coefficient (
) > 0.99.[4][5] -
Matrix Effect: Compare post-extraction spike response vs. neat solution. Values should be 85-115%. If M2 shows suppression (common due to polarity), optimize the SPE wash step (Part 2, Step 5).
-
Stability:
-
Bench-top: 4 hours at room temperature.
-
Freeze-thaw: 3 cycles at -20°C or -70°C.
-
Note: Glimepiride is generally stable, but M1 can degrade back to parent or other isomers under highly alkaline conditions; maintain acidic/neutral pH during processing.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Kim, H., et al. (2011). Simultaneous Determination of Glimepiride and Its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry.[1][2][3][4][6][7] Archives of Pharmacal Research. [Link]
-
Yadav, M., et al. (2020).[3] LC-MS/MS determination of glimepiride in human plasma with a high recovery at picogram scale. Acta Chromatographica. [Link]
-
Nirogi, R., et al. (2016). Simultaneous Determination of Bosentan, Glimepiride, and Metabolites in Plasma.[1] Journal of Chromatographic Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of glimepiride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. iosrjournals.org [iosrjournals.org]
Methodological & Application
Application Note: A Robust and Validated UPLC-MS/MS Method for the Quantification of trans-Carboxy Glimepiride in Human Plasma Using a Deuterated Internal Standard
Abstract & Introduction
Glimepiride is a third-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus.[1] Its primary mechanism involves stimulating insulin release from pancreatic β-cells and increasing peripheral tissue sensitivity to insulin.[2][3] Following administration, glimepiride is completely metabolized in the liver, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme.[2] The biotransformation process yields two major metabolites: an active hydroxy methyl derivative (M1) and a subsequent, pharmacologically inactive, carboxyl derivative (M2), known as trans-Carboxy Glimepiride.[2][3][4]
The quantification of both the parent drug and its metabolites in biological matrices is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies. While the M1 metabolite retains some pharmacological activity, the M2 metabolite is the final inactive product, and its concentration profile provides critical information about the drug's elimination pathway.
This application note details a highly selective, sensitive, and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of trans-Carboxy Glimepiride in human plasma. The method employs a stable isotope-labeled (SIL) internal standard, trans-Carboxy Glimepiride-d5, which is considered the gold standard in quantitative bioanalysis.[5][6][7] The use of a deuterated internal standard that co-elutes with the analyte is the most effective strategy to compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest degree of accuracy and precision.[8][9] The protocols herein are developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[10][11][12][13]
Principle of the Method
The analytical workflow involves the isolation of trans-Carboxy Glimepiride and its deuterated internal standard (IS) from human plasma using solid-phase extraction (SPE). This technique provides superior sample cleanup and higher extraction efficiency compared to simpler methods like protein precipitation or liquid-liquid extraction.[14] Following extraction, the analytes are separated using reversed-phase UPLC, which offers high resolution and rapid analysis times. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM approach ensures exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Materials and Reagents
-
Reference Standards: trans-Carboxy Glimepiride (Analyte), trans-Carboxy Glimepiride-d5 (Internal Standard, IS).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).
-
Reagents: Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade).
-
Biological Matrix: Drug-free, pooled human plasma (K2-EDTA as anticoagulant).
-
Consumables: SPE cartridges (e.g., C18, 100 mg, 1 mL), autosampler vials, pipettes, and tips.
UPLC-MS/MS Instrumentation and Conditions
Rationale for Parameter Selection
The selection of chromatographic and mass spectrometric conditions is pivotal for achieving a sensitive, selective, and rapid assay.
-
Chromatography: A C18 stationary phase is chosen for its excellent retention and separation of moderately nonpolar compounds like glimepiride and its metabolites. A gradient elution with an acidified mobile phase (formic acid) promotes better peak shape and ionization efficiency in positive ion mode.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is selected as it reliably produces protonated precursor ions ([M+H]+) for the analytes. The MRM transitions are chosen based on the predictable fragmentation of the sulfonylurea structure, providing a stable and intense product ion for quantification. The mass shift of +5 Da for the deuterated internal standard ensures no mass spectrometric cross-talk between the analyte and IS channels.[9]
Optimized Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 min: 30% B
-
2.0 min: 95% B
-
2.5 min: 95% B
-
2.6 min: 30% B
-
3.5 min: 30% B (End of Run)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple Quadrupole (e.g., Waters Xevo TQ-S).
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
MRM Transitions
The following precursor and product ions are proposed for monitoring. Note: Collision energies and other compound-dependent parameters must be optimized empirically by infusing a standard solution of each compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| trans-Carboxy Glimepiride | 505.2 | 366.1 | 100 | 30 | 18 |
| trans-Carboxy Glimepiride-d5 (IS) | 510.2 | 371.1 | 100 | 30 | 18 |
Experimental Protocols
Protocol 1: Preparation of Stock, Calibration, and QC Samples
-
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of trans-Carboxy Glimepiride and trans-Carboxy Glimepiride-d5 reference standards and dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) Methanol:Water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) Methanol:Water to a final concentration of 100 ng/mL.
-
Calibration Curve (CC) Standards: Spike 95 µL aliquots of blank human plasma with 5 µL of the appropriate analyte working solutions to achieve a concentration range of 1 to 1000 ng/mL (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in bulk by spiking blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 750 ng/mL
-
Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples
-
Sample Thawing: Thaw plasma samples (CCs, QCs, and unknowns) at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix sample (which receives 20 µL of 50:50 Methanol:Water instead).
-
Precipitation/Acidification: Add 200 µL of 1% formic acid in water to each tube. Vortex for 10 seconds. This step helps to disrupt protein binding.[14]
-
SPE Cartridge Conditioning: Place SPE cartridges on a vacuum manifold. Condition the cartridges by sequentially passing 1 mL of Methanol followed by 1 mL of Water. Do not allow the cartridges to dry.
-
Sample Loading: Load the entire pre-treated sample from step 4 onto the conditioned SPE cartridge. Apply gentle vacuum to draw the sample through at a rate of ~1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar interferences.
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of Acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A:B (70:30, v/v). Vortex thoroughly.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
Experimental Workflow Diagram
Caption: UPLC-MS/MS bioanalytical workflow from plasma sample to final quantification.
Bioanalytical Method Validation (BMV)
A full validation of the bioanalytical method must be performed to ensure it is suitable for its intended purpose, adhering to regulatory expectations.[10][15][16]
Validation Parameters & Acceptance Criteria
The following table summarizes the key validation experiments and their typical acceptance criteria as per FDA and EMA guidelines.[11][17]
| Parameter | Purpose | Experiment | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components. | Analyze ≥6 unique blank plasma lots. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | To define the relationship between concentration and response. | Analyze a blank, zero standard, and ≥6 non-zero standards over the range (1-1000 ng/mL). | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to nominal and the reproducibility. | Analyze QC samples at 4 levels (LLOQ, LQC, MQC, HQC) in 5 replicates over ≥3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the impact of the matrix on analyte ionization. | Compare analyte response in post-extraction spiked blank matrix vs. pure solution at LQC and HQC (n≥6 lots). | IS-normalized matrix factor %CV should be ≤15%. |
| Extraction Recovery | To measure the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples at LQC, MQC, HQC. | Recovery should be consistent, precise, and reproducible (%CV ≤15%). |
| Stability | To ensure analyte integrity under various storage and handling conditions. | Analyze LQC and HQC samples after exposure to test conditions (freeze-thaw, bench-top, long-term, post-preparative). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Validation Logic Diagram
Caption: Logical relationship between core bioanalytical method validation experiments.
Conclusion
This application note presents a comprehensive, robust, and highly sensitive UPLC-MS/MS method for the quantification of trans-Carboxy Glimepiride in human plasma. The strategic use of solid-phase extraction for sample cleanup and a stable isotope-labeled internal standard (trans-Carboxy Glimepiride-d5) ensures high accuracy, precision, and minimal matrix effects. The method is designed to meet the rigorous standards of regulatory bodies and is suitable for demanding applications in clinical and preclinical pharmacokinetic studies. The detailed validation protocol provides a clear framework for establishing the method's reliability and fitness for purpose.
References
-
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Department of Health & Human Services. [Link]
-
AMARYL (glimepiride tablets) 1, 2, and 4 mg. FDA. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]
-
Guideline Bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Glimepiride. PubChem - NIH. [Link]
-
glimepiride. ClinPGx. [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (2019). EPTRI. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
-
Glimepiride. Wikipedia. [Link]
-
Bioanalytical Method Validation. (2001). FDA. [Link]
-
Transdermal Delivery of Glimepiride: A Novel Approach Using Nanomicelle-Embedded Microneedles. (2023). MDPI. [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.[Link]
-
ICH guideline M10 Step2b on bioanalytical method validation. (2019). European Medicines Agency. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register. [Link]
-
The Value of Deuterated Internal Standards. (2017). KCAS Bio. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
Glimepiride: A Review of Analytical Methods. Asian Journal of Pharmaceutical Analysis. [Link]
-
A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS/MS. IOSR Journal. [Link]
-
LC-MS/MS determination of glimepiride in human plasma with a high recovery at picogram scale: Pharmacokinetic study after oral administration in. (2020). AKJournals. [Link]
-
A validated LC-MS/MS method for the estimation of glimepiride and pitavastatin in rat plasma: Application to drug interaction studies. (2017). PubMed. [Link]
-
UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma. International Journal of Pharmaceutical Research & Allied Sciences. [Link]
Sources
- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. echemi.com [echemi.com]
- 4. Glimepiride - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 13. fda.gov [fda.gov]
- 14. akjournals.com [akjournals.com]
- 15. id-eptri.eu [id-eptri.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ema.europa.eu [ema.europa.eu]
Introduction: The Analytical Imperative for Glimepiride Metabolism
An Application Guide for the Extraction of Glimepiride and its Metabolites from Human Urine
Glimepiride is a third-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus. Its therapeutic action is mediated by stimulating insulin release from pancreatic β-cells. Following oral administration, glimepiride is extensively metabolized in the liver, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme. The two major metabolites are a hydroxylated derivative (M1) and a subsequent carboxyl derivative (M2), both of which are pharmacologically less active than the parent compound.[1][2] These metabolites are predominantly excreted in the urine, making it the matrix of choice for pharmacokinetic, bioequivalence, and toxicological studies.[3]
The accurate quantification of glimepiride and its metabolites (M1, M2) in urine presents a significant analytical challenge. Urine is a complex aqueous matrix containing a high concentration of salts, urea, and endogenous compounds that can interfere with analysis and cause ion suppression in mass spectrometry. Therefore, a robust and efficient sample preparation protocol is paramount to isolate the analytes of interest, remove interfering matrix components, and concentrate the sample to achieve the required sensitivity for modern analytical instrumentation, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6]
This application note provides a detailed guide to validated sample preparation methodologies for the extraction of glimepiride and its primary metabolites from human urine, designed for researchers, scientists, and drug development professionals. We will explore the mechanistic basis for protocol choices, offering step-by-step instructions for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), and discuss the critical considerations for ensuring data integrity and reproducibility.
Analyte Characteristics
A fundamental understanding of the physicochemical properties of the target analytes is essential for developing an effective extraction strategy.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Functional Groups | Notes |
| Glimepiride | Parent Drug | 490.62 | Sulfonylurea, Amide, Cyclohexyl | Relatively nonpolar |
| Metabolite M1 | Hydroxy Glimepiride | 506.62 | Sulfonylurea, Amide, Hydroxyl | More polar than parent |
| Metabolite M2 | Carboxy Glimepiride | 520.60 | Sulfonylurea, Amide, Carboxylic Acid | Most polar metabolite; ionizable |
Pre-Analytical Consideration: The Role of Enzymatic Hydrolysis
Drug metabolites are often excreted in urine as water-soluble glucuronide or sulfate conjugates. To quantify the total amount of a metabolite (both conjugated and unconjugated forms), a hydrolysis step is required to cleave the conjugate bond. Enzymatic hydrolysis using β-glucuronidase is the preferred method due to its specificity and mild reaction conditions compared to acid hydrolysis, which can degrade the target analytes.[7]
Protocol: Enzymatic Hydrolysis
-
To 1.0 mL of urine sample in a glass tube, add 250 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase from E. coli (>5,000 units/mL).
-
Vortex gently for 10 seconds.
-
Incubate the mixture in a water bath at 37°C for 4-18 hours (overnight incubation is common for complete hydrolysis).
-
After incubation, allow the sample to cool to room temperature before proceeding with extraction.
Core Extraction Methodologies: A Comparative Overview
The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the desired throughput, required cleanliness of the final extract, and available laboratory resources.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of analytes between two immiscible liquid phases based on relative solubility. | Partitioning of analytes between a solid sorbent and a liquid mobile phase. |
| Selectivity | Moderate; primarily based on polarity and pH. | High; can be tailored by sorbent chemistry (e.g., reversed-phase, ion-exchange). |
| Solvent Usage | High; often requires large volumes of organic solvents.[3] | Low; significantly reduces solvent consumption. |
| Automation | Difficult to automate; often performed manually. | Easily automated with 96-well plates for high-throughput.[7] |
| Extract Cleanliness | Good; but can be prone to emulsion formation. | Excellent; provides very clean extracts, reducing matrix effects. |
| Recommendation | Suitable for smaller sample batches and methods where cost is a primary concern. | Recommended for high-throughput analysis, methods requiring the lowest detection limits, and when extract cleanliness is critical.[8] |
Method 1: Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic technique that leverages the differential solubility of analytes in aqueous and organic phases. For glimepiride and its metabolites, extraction is typically performed under acidic conditions. Acidifying the urine sample protonates the carboxylic acid group of the M2 metabolite and suppresses the ionization of the sulfonylurea moiety, rendering the analytes more neutral and thus more soluble in an organic solvent.
Causality Behind the Choices
-
pH Adjustment: Lowering the pH to ~3.0-4.0 is critical. This ensures that the M2 metabolite (a carboxylic acid) is in its non-ionized (-COOH) form, dramatically increasing its partitioning into the organic phase.
-
Solvent Selection: A mixture of ethyl acetate and diethyl ether (1:1, v/v) provides a good polarity balance to efficiently extract the parent drug and its more polar metabolites.[9][10] Diethyl ether is excellent for less polar compounds like glimepiride, while ethyl acetate improves the recovery of the more polar M1 and M2 metabolites.
Detailed Step-by-Step LLE Protocol
-
Sample Preparation: Pipette 1.0 mL of pre-treated (hydrolyzed, if necessary) urine into a 15 mL polypropylene centrifuge tube.
-
Internal Standard (IS): Spike the sample with 50 µL of an internal standard working solution (e.g., glipizide or a stable isotope-labeled glimepiride) and vortex for 10 seconds. The IS is crucial for correcting variability in extraction and instrument response.
-
Acidification: Add 100 µL of 1 M hydrochloric acid (HCl) or formic acid to adjust the pH to approximately 3-4. Vortex for 10 seconds.
-
Extraction: Add 5.0 mL of the extraction solvent (e.g., ethyl acetate/diethyl ether, 1:1 v/v).[9][10]
-
Mixing: Cap the tube and vortex vigorously for 2 minutes, or use a mechanical shaker for 15 minutes to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[11] Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE) Protocol
SPE offers superior selectivity and extract cleanliness compared to LLE. For glimepiride and its metabolites, a polymeric reversed-phase sorbent with a Hydrophilic-Lipophilic Balance (HLB) is highly recommended.[7] This type of sorbent can effectively retain the nonpolar parent drug through hydrophobic interactions while also capturing the more polar metabolites via hydrophilic interactions, ensuring comprehensive recovery.
Causality Behind the Choices
-
Sorbent: HLB sorbents provide a dual retention mechanism, making them ideal for analytes with a wide range of polarities, from the parent glimepiride to the more polar M2 metabolite.
-
Conditioning: Conditioning the sorbent with methanol wets the polymeric phase, and equilibrating with water prepares it for the aqueous urine sample, ensuring proper interaction between the analytes and the sorbent.
-
Wash Step: The wash step (e.g., with 5-10% methanol in water) is critical for removing highly polar, water-soluble interferences (like salts and urea) without prematurely eluting the target analytes.
-
Elution: A strong organic solvent like methanol or acetonitrile is used to disrupt the hydrophobic interactions and elute the retained analytes. A small amount of acid or base (e.g., formic acid or ammonia) can be added to the elution solvent to improve the recovery of acidic or basic analytes, respectively.
Detailed Step-by-Step SPE Protocol
-
Sample Preparation: Pipette 1.0 mL of pre-treated (hydrolyzed, if necessary) urine and dilute with 1.0 mL of 2% phosphoric acid in water. This ensures the analytes are in a suitable form for binding to the reversed-phase sorbent. Add the internal standard.
-
SPE Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 30 mg, 1 mL) by passing 1.0 mL of methanol, followed by 1.0 mL of water. Do not allow the sorbent bed to go dry.
-
Sample Loading: Load the entire 2.0 mL of the prepared sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to remove salts and other polar interferences.
-
Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual water.
-
Elution: Elute the analytes with 1.0 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase, vortex, and centrifuge before transferring to an autosampler vial for LC-MS/MS analysis.
Visualization of Workflows
Overall Analytical Workflow
The following diagram illustrates the complete process from sample collection to final analysis, highlighting the key decision points.
Caption: General workflow for glimepiride metabolite analysis in urine.
Detailed Solid-Phase Extraction (SPE) Workflow
This diagram details the sequential steps involved in the recommended SPE protocol.
Caption: Step-by-step visualization of the SPE procedure.
Conclusion and Best Practices
The successful quantification of glimepiride and its metabolites from urine is critically dependent on a well-designed sample preparation strategy.
-
For routine analysis and smaller sample sets, Liquid-Liquid Extraction offers a cost-effective, albeit more labor-intensive, solution. The key to success lies in careful pH control and selection of an appropriate solvent system.
-
For high-throughput bioanalysis, clinical research, and when maximum sensitivity is required, Solid-Phase Extraction using a polymeric HLB sorbent is the superior method.[7] It provides cleaner extracts, reduces matrix effects, and is readily automatable, leading to higher reproducibility and more reliable data.
Regardless of the method chosen, the consistent use of an internal standard, careful validation of the method for linearity, accuracy, and precision, and the use of quality control samples are non-negotiable for generating trustworthy and authoritative results in a regulated or research environment.
References
- A review of analytical techniques for determination of glimepiride: present and perspectives. (2010). Journal of the Brazilian Chemical Society.
- Glimepiride: A Review of Analytical Methods. (n.d.). Asian Journal of Pharmaceutical Analysis.
- Metabolomic analysis of healthy human urine following administration of glimepiride using a liquid chromatography-tandem mass spectrometry. (2018). PLOS ONE.
- A Review of Analytical Techniques for Determination of Glimepiride: Present and Perspectives. (2025). ResearchGate.
- Simultaneous Determination of Glimepiride and Its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry. (2011). PubMed.
- Glimepiride estimation via Analytical Methods an Overview of Developments and Approaches. (2024). IJARESM.
- Development of a rapid method for the determination of glimepiride in human plasma using liquid-liquid extraction based on 96-well format micro-tubes and liquid chromatography/tandem mass spectrometry. (2005). ResearchGate.
- Analysis of Glimepiride in Human Blood and Urine by Thin Layer Chromatography and UV Spectrophotometry. (2026). ResearchGate.
- Determination of glimepiride in pharmaceutical formulations using HPLC and first-derivative spectrophotometric methods. (2009). Semantic Scholar.
- Glimepiride. (n.d.). ResearchGate.
- An Ultraviolet-Spectrophotometric Method for the Determination of Glimepiride in Solid Dosage Forms. (2025). ResearchGate.
- Development of a rapid method for the determination of glimepiride in human plasma using liquid-liquid extraction based on 96-well format micro-tubes and liquid chromatography/tandem mass spectrometry. (2005). PubMed.
- A Stress Testing Study of Glimepiride Drug Substance Utilizing UPLC/MS Methodology. (n.d.). Waters Corporation.
- Development of Solid-Phase Extraction and HPLC Method for Simultaneous Estimation of Ilaprazole and Glimepiride in Rat Plasma: Application to Pharmacokinetic Studies. (2017). Journal of Chromatographic Science | Oxford Academic.
- Simultaneous Determination of Glimepiride and its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry. (2025). ResearchGate.
- Analysis of Drugs of Abuse in Urine. (n.d.). Sigma-Aldrich.
- LC-MS/MS determination of glimepiride in human plasma with a high recovery at picogram scale: Pharmacokinetic study after oral administration in. (2020). AKJournals.
- Simultaneous determination of the sulphonylurea glimepiride and its metabolites in human serum and urine by high-performance liquid chromatography after pre-column derivatization. (1990). PubMed.
Sources
- 1. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. A review of analytical techniques for determination of glimepiride: present and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a rapid method for the determination of glimepiride in human plasma using liquid-liquid extraction based on 96-well format micro-tubes and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolomic analysis of healthy human urine following administration of glimepiride using a liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
protein precipitation method for glimepiride metabolite analysis
Application Note & Protocol
Topic: High-Throughput Bioanalysis: A Validated Protein Precipitation Method for the Quantification of Glimepiride and Its Major Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals in pharmacokinetics, drug metabolism, and clinical pharmacology.
Executive Summary
Glimepiride is a cornerstone oral hypoglycemic agent for the management of type 2 diabetes mellitus. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimizing therapeutic regimens and ensuring patient safety. Glimepiride undergoes extensive metabolism, primarily mediated by Cytochrome P450 2C9 (CYP2C9), to form two major metabolites: the pharmacologically partially active cyclohexyl hydroxy methyl derivative (M1) and the inactive carboxyl derivative (M2).[1][2] Accurate quantification of the parent drug and these metabolites in biological matrices like plasma is essential for pharmacokinetic (PK) and bioequivalence (BE) studies.
This application note provides a detailed, field-proven protocol for the sample preparation of human plasma using protein precipitation (PPT) for the simultaneous analysis of glimepiride, M1, and M2. We delve into the scientific rationale behind the selection of this method, offering a robust, cost-effective, and high-throughput alternative to more complex extraction techniques. The protocol is designed for seamless integration with modern analytical platforms, particularly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers the required sensitivity and selectivity for bioanalytical studies.[3][4]
The Rationale for Protein Precipitation in Glimepiride Bioanalysis
Sample preparation is a critical step in bioanalysis, aiming to remove interfering endogenous components, such as proteins and lipids, which can compromise analytical column longevity and detector sensitivity.[5] While methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer high selectivity, protein precipitation stands out for its simplicity, speed, and economic advantages, making it exceptionally well-suited for high-throughput screening.[6][7][8]
The core principle of PPT involves the addition of a miscible organic solvent or an acid to a biological sample.[5] This disrupts the hydration shell surrounding the protein molecules, leading to a decrease in their solubility and subsequent aggregation and precipitation.[9] The precipitated proteins are then easily separated by centrifugation, leaving the analytes of interest in the clear supernatant, ready for analysis.
Selecting the Optimal Precipitating Agent
The choice of precipitating agent is paramount for achieving efficient protein removal while ensuring maximum recovery of the target analytes. The most common agents are organic solvents like acetonitrile (ACN) and methanol (MeOH), or acids such as trichloroacetic acid (TCA).
| Precipitating Agent | Typical Ratio (Solvent:Sample) | Advantages | Disadvantages |
| Acetonitrile (ACN) | 3:1 | Excellent protein removal efficiency; produces a cleaner supernatant.[9][10] | May not be suitable for very polar compounds. |
| Methanol (MeOH) | 4:1 to 10:1 | Good for a wide range of analyte polarities.[11] | Generally less efficient at protein removal than ACN; may require higher volumes, leading to greater sample dilution.[9][10] |
| Trichloroacetic Acid (TCA) | Varies | Effective for whole blood.[11] | Can denature the analyte of interest and is corrosive to LC-MS systems if not properly neutralized or removed. |
For the analysis of glimepiride and its metabolites, acetonitrile (ACN) is the recommended precipitating agent. Published bioanalytical methods have successfully demonstrated its use, yielding clean extracts and good analyte recovery.[3] Its superior ability to generate a dense protein pellet upon centrifugation results in a clear supernatant, minimizing the risk of column clogging and ion suppression during LC-MS/MS analysis.[9]
Workflow for Glimepiride Metabolite Analysis
The following diagram outlines the complete workflow from plasma sample collection to final data acquisition.
Caption: Workflow of the protein precipitation method.
Detailed Experimental Protocol
This protocol is optimized for the preparation of human plasma samples for the analysis of glimepiride, M1, and M2.
4.1. Materials and Reagents
-
Human plasma (K2-EDTA as anticoagulant recommended)
-
Glimepiride, M1, and M2 analytical reference standards
-
Internal Standard (IS) (e.g., Glipizide or a stable isotope-labeled version of glimepiride)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water (>18 MΩ·cm)
-
Formic acid (or Ammonium Acetate for pH adjustment of mobile phase)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Autosampler vials with inserts
4.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve glimepiride, M1, M2, and the IS in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions using a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration appropriate for the assay sensitivity (e.g., 100 ng/mL).
4.3. Sample Preparation Protocol
-
Sample Thawing: Thaw frozen plasma samples, calibration standards, and QCs to room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: Into a clean 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample, standard, or QC.
-
Internal Standard Addition: Add 10 µL of the IS working solution to each tube (except for blank matrix samples).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (the precipitating agent) to each tube. This corresponds to a 3:1 ratio of ACN to plasma.
-
Mixing: Cap the tubes securely and vortex mix vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C . This will produce a tight pellet of precipitated protein at the bottom of the tube.
-
Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean autosampler vial. Be cautious not to disturb the protein pellet.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system. If required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.
Analytical Method: LC-MS/MS
A validated LC-MS/MS method is required for the selective and sensitive quantification of the analytes.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, <3 µm) | Provides good retention and separation for glimepiride and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate) | Acidic modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile | Elutes the analytes from the reverse-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical LC columns of this dimension. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Glimepiride and its metabolites readily form protonated molecules [M+H]+. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the IS. |
Method Validation & Trustworthiness
To ensure the reliability and reproducibility of the results, the entire bioanalytical method must be validated according to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[12]
Key Validation Parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Linearity: Establishing a linear relationship between analyte concentration and detector response over a defined range.
-
Accuracy & Precision: Assessed at multiple concentration levels (low, medium, and high QCs). Accuracy should typically be within ±15% of the nominal value, and precision (RSD%) should not exceed 15%.
-
Recovery: The efficiency of the extraction process. While protein precipitation may not yield 100% recovery, it must be consistent and reproducible.
-
Matrix Effect: The alteration of ionization efficiency due to co-eluting matrix components.
-
Stability: Analyte stability must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
By performing this rigorous validation, the protein precipitation method becomes a self-validating system, providing high confidence in the generated pharmacokinetic data.
References
- AMARYL (glimepiride tablets) 1, 2, and 4 mg DESCRIPTION. (n.d.). Vertex AI Search.
- Glimepiride: Package Insert / Prescribing Inform
- GLIMEPIRIDE- glimepiride_tablet | Prescription Drug Profile - Function, Ingredients & Safety Info. (n.d.). Echemi.
- glimepiride. (n.d.). ClinPGx.
- Glimepiride. (n.d.). Wikipedia.
- Protein Precipitation Technical Guide. (2024, August 1). AxisPharm.
- Noh, K., Kim, E., Jeong, T., Na, M., Baek, M. C., Liu, K. H., Park, P. H., Shin, B. S., & Kang, W. (2011). Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry. Archives of Pharmacal Research, 34(12), 2073–2078.
- Highly effective identification of drug targets at the proteome level by pH-dependent protein precipit
- Protein Precipitation - Types, Methods, Principle, Advantages and Disadvantages. (2020, November 22). YouTube.
- Protein precipitation: A comprehensive guide. (n.d.). Abcam.
- a review on bioanalytical method development and valid
- Glimepiride: A Review of Analytical Methods. (n.d.). Asian Journal of Pharmaceutical Analysis.
- Highly effective identification of drug targets at the proteome level by pH-dependent protein precipitation. (n.d.). Chemical Science (RSC Publishing).
- A review on bioanalytical method development and valid
- Application of protein precipitation methods for bioanalysis. (n.d.).
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
- LC-MS/MS determination of glimepiride in human plasma with a high recovery at picogram scale: Pharmacokinetic study after oral administration in. (2020, October 28). AKJournals.
- Determination of Glimepiride in Human Plasma by LC-MS-MS and Comparison of Sample Preparation Methods for Glimepiride | Request PDF. (2025, August 7).
- Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC. (2015, February 5).
- Protein Precipitation Method. (2025, June 9). Phenomenex.
- Journal Watch: Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot. (n.d.).
- Workflow of the pH dependent protein precipitation (pHDPP) approach and... (n.d.).
- UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma. (n.d.).
- A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS/MS. (n.d.). IOSR Journal.
- Determination of glimepiride in human plasma by LC-MS-MS. (2025, August 7).
- Development of a rapid method for the determination of glimepiride in human plasma using liquid-liquid extraction based on 96-well format micro-tubes and liquid chromatography/tandem mass spectrometry. (2025, August 6).
- Protein precipitation vs.
- New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC. (2013, April 18).
- Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC. (n.d.).
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Glimepiride - Wikipedia [en.wikipedia.org]
- 3. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpaonline.com [ajpaonline.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. iajps.com [iajps.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Application Note: A Systematic Approach to Mobile Phase Optimization for the LC-MS/MS Analysis of trans-Carboxy Glimepiride-d5
Abstract
This document provides a comprehensive guide for the systematic optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phase for the analysis of trans-Carboxy Glimepiride-d5. As a deuterated stable isotope-labeled internal standard (SIL-IS), its chromatographic behavior is critical for the accurate quantification of the non-labeled analyte, trans-Carboxy Glimepiride (M2), a key metabolite of the anti-diabetic drug Glimepiride. We will explore the scientific rationale behind selecting initial conditions, a step-by-step protocol for systematic optimization of the mobile phase composition and pH, and final method validation through system suitability testing. The methodologies described herein are designed to establish a robust, reproducible, and high-performance chromatographic method suitable for regulated bioanalysis.
Introduction: The Analytical Imperative
Glimepiride is an oral anti-diabetic drug widely used in the treatment of type 2 diabetes mellitus.[1][2] Following administration, it is extensively metabolized in the body. The primary metabolic pathway involves oxidation by the cytochrome P450 enzyme CYP2C9 to a hydroxy-metabolite (M1), which is subsequently converted by cytosolic enzymes to a carboxyl derivative, trans-Carboxy Glimepiride (M2).[3][4] Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies.
In modern bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest levels of accuracy and precision.[5][6] trans-Carboxy Glimepiride-d5 serves this purpose. It is chemically identical to the analyte of interest, ensuring it co-elutes and experiences the same behavior during sample extraction, chromatography, and ionization.[7][8] This allows it to effectively correct for variability arising from matrix effects, sample loss, and instrument drift.[2][7]
The success of this approach hinges on a well-developed chromatographic method. The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC. This guide provides the scientific principles and a practical, step-by-step protocol to optimize the mobile phase for this specific application.
Foundational Principles & Initial Conditions
A logical starting point is paramount for efficient method development. The selection of the initial column, organic modifier, and aqueous phase is based on the physicochemical properties of the analyte and established chromatographic principles.
Analyte & Internal Standard Characteristics
-
Analyte: trans-Carboxy Glimepiride (M2)
-
Internal Standard (IS): trans-Carboxy Glimepiride-d5
-
Key Functional Group: Cyclohexanecarboxylic acid. This group is ionizable, making its protonation state highly dependent on the mobile phase pH. For optimal retention and peak shape in reversed-phase chromatography, it is essential to suppress this ionization by maintaining an acidic pH.
Rationale for Initial Parameter Selection
| Parameter | Recommended Starting Choice | Justification |
| Stationary Phase | C18 (e.g., 150 mm × 4.6 mm, 5 µm) | The C18 phase is the most widely used stationary phase in RP-HPLC, offering excellent hydrophobic retention for a broad range of moderately polar to non-polar compounds like Glimepiride and its metabolites.[9][10] |
| Organic Modifier | Acetonitrile (ACN) | Acetonitrile is generally preferred over methanol as it provides lower column backpressure due to its lower viscosity and offers better UV transparency at low wavelengths.[11][12] |
| Aqueous Phase | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate/Formate | An acidic mobile phase is required to keep the carboxylic acid moiety of the analyte in its neutral, protonated form, which enhances retention and improves peak symmetry on a C18 column.[13][14] Formic acid and ammonium salts are volatile and highly compatible with mass spectrometry detectors. |
| Initial pH Target | pH 3.0 - 4.0 | This range is typically at least 1.5-2 pH units below the pKa of a carboxylic acid, ensuring complete suppression of ionization. |
Systematic Mobile Phase Optimization Protocol
The following workflow provides a structured approach to refining the mobile phase to achieve optimal chromatographic performance, defined by adequate retention, sharp and symmetrical peaks, and sufficient resolution from potential interferences.
Workflow Overview
Step 1: Protocol for Organic Modifier Screening
This initial step aims to find an isocratic mobile phase composition that provides a suitable retention factor (k') for the analyte, ideally between 2 and 10.
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Ensure all solvents are HPLC or LC-MS grade, filtered, and degassed.[12]
-
-
Prepare Analyte Solution: Prepare a 1 µg/mL solution of trans-Carboxy Glimepiride-d5 in a 50:50 mixture of Acetonitrile and Water.
-
Chromatographic System: Use the initial parameters defined in Section 2.2. Set the flow rate to 1.0 mL/min and the column temperature to 40°C.
-
Execute Test Runs: Perform a series of isocratic injections using different ratios of Mobile Phase A and B.
-
Data Collection: Record the retention time (t_R_), peak width, and tailing factor for each run. Calculate the retention factor (k').
Table 1: Example Data for Organic Modifier Screening
| % Acetonitrile (v/v) | Retention Time (min) | Tailing Factor (USP) | Retention Factor (k')* | Observations |
| 70% | 1.2 | 1.4 | 1.4 | Too little retention, risk of matrix interference. |
| 60% | 2.8 | 1.2 | 4.6 | Good retention, acceptable peak shape.[13] |
| 50% | 5.5 | 1.1 | 10.0 | Strong retention, longer run time. |
| 40% | 12.1 | 1.1 | 23.2 | Excessive retention, broad peak. |
*Calculated as k' = (t_R - t_0_) / t_0_, assuming a void time (t_0_) of 0.5 min._
Analysis: Based on the example data, a 60:40 ratio of Acetonitrile to aqueous buffer provides a good starting point for further optimization.
Step 2: Protocol for pH Optimization
This step refines the mobile phase to ensure the best possible peak shape (symmetry).
-
Prepare Mobile Phases:
-
Mobile Phase A1: 10 mM Ammonium Acetate, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase A2: 10 mM Ammonium Acetate, pH adjusted to 4.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
Execute Test Runs: Using the optimal organic modifier percentage from Step 1 (e.g., 60% ACN), perform injections using both Mobile Phase A1 and A2.
-
Data Collection: Carefully compare the tailing factor and peak height between the two runs.
Table 2: Example Data for pH Optimization
| Aqueous Phase | % Acetonitrile | Retention Time (min) | Tailing Factor (USP) | Peak Height (arbitrary units) |
| pH 3.0 Buffer | 60% | 2.9 | 1.1 | 95,000 |
| pH 4.0 Buffer | 60% | 2.6 | 1.3 | 88,000 |
Analysis: The lower pH of 3.0 provides a more symmetrical peak (lower tailing factor) and slightly better sensitivity (higher peak). This is the preferred condition.
Final Method and System Suitability
Based on the systematic optimization, a final method is established. Before routine use, its performance must be verified through System Suitability Testing (SST).
Optimized Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | C18, 150 mm × 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Composition | Isocratic: 40% A : 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[13] |
| Injection Volume | 10 µL |
| Detector | Mass Spectrometer (in Multiple Reaction Monitoring mode) |
Protocol for System Suitability Testing (SST)
SST ensures the chromatographic system is performing adequately for the intended analysis. This protocol should be run at the beginning of each analytical batch.
-
Prepare SST Solution: Use the same standard solution as in the optimization steps.
-
Perform Replicate Injections: Make five or six replicate injections of the SST solution.
-
Evaluate Parameters: Calculate the mean and relative standard deviation (%RSD) for retention time and peak area. Calculate the average tailing factor and theoretical plates.
-
Compare to Acceptance Criteria: The results must meet pre-defined criteria, often based on regulatory guidelines.
Table 3: System Suitability Acceptance Criteria & Example Results
| Parameter | Acceptance Criteria | Example Result | Status |
| Retention Time %RSD | ≤ 2.0% | 0.3% | Pass |
| Peak Area %RSD | ≤ 5.0% | 1.1% | Pass |
| Tailing Factor (USP) | ≤ 2.0 | 1.1 | Pass |
| Theoretical Plates (N) | ≥ 2000 | 8500 | Pass |
Conclusion
The systematic approach detailed in this application note provides a robust framework for developing a high-quality mobile phase for the analysis of trans-Carboxy Glimepiride-d5. By starting with scientifically-grounded initial conditions and methodically refining the organic modifier ratio and pH, an optimal separation can be achieved efficiently. This process ensures sharp, symmetrical peaks and stable retention, which are prerequisites for the accurate and precise quantification of Glimepiride's M2 metabolite in complex biological matrices. The final verification through rigorous system suitability testing guarantees the reliability and reproducibility of the analytical method.
References
- Source: ResolveMass Laboratories Inc.
- Source: ResolveMass Laboratories Inc.
- Title: Glimepiride: A Review of Analytical Methods Source: Asian Journal of Pharmaceutical Analysis URL
- Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: YouTube URL
- Title: Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications Source: Scientific Reports URL
- Title: Introduction to deuterated internal standards in mass spectrometry Source: Benchchem URL
- Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: South American Journal of Clinical Research URL
- Title: Pharmacokinetic studies of glimepiride and its hydroxy-metabolite in healthy volunteers Source: Acta Pharmacologica Sinica URL
- Title: A simple and convenient method for the simultaneous in vitro study of metformin and glimepiride tablets Source: Journal of the Chilean Chemical Society URL
- Title: Development and Validation of an RP-HPLC Method for the Estimation of Glimepiride in Compliance with Quality Assurance Standards Source: International Journal of Pharmaceutical Sciences URL
- Title: Simultaneous Determination of Glimepiride and Its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry Source: PubMed URL
- Title: Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography Source: Separation Science URL
- Title: Component of mobile phase used in TLC of glimepiride analysis Source: ResearchGate URL
- Title: Determination of glimepiride in pharmaceutical formulations using HPLC and first-derivative spectrophotometric methods Source: Semantic Scholar URL
- Title: The Effect of Some Fruit Juices on Glimepiride Pharmacokinetic in Rat Plasma by Using High Performance Liquid Chromatography-Mass Spectrometry Source: Biomedical and Pharmacology Journal URL
- Source: JETIR.
- Title: Selection of mobile phase in high-performance liquid chromatographic determination for medicines Source: PubMed URL
- Title: trans-Carboxy Glimepiride-d5 | 1217718-14-3 Source: Sigma-Aldrich URL
- Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: alwsci URL
- Title: Selection of Mobile Phase in High-Performance Liquid Chromatographic Determination for Medicines Source: ResearchGate URL
- Title: Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage Source: Welch Materials URL
- Title: trans-Carboxy Glimepiride-D5 Source: The Pure Chem URL
- Title: trans-Carboxy Glimepiride-d5 Source: LGC Standards URL
- Title: 1217718-14-3| Chemical Name : trans-Carboxy Glimepiride-d5 Source: Pharmaffiliates URL
- Title: trans-carboxy Glimepiride (CAS Number: 1217739-04-2)
Sources
- 1. ajpaonline.com [ajpaonline.com]
- 2. youtube.com [youtube.com]
- 3. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. sepscience.com [sepscience.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. welch-us.com [welch-us.com]
- 13. japsonline.com [japsonline.com]
- 14. applications.emro.who.int [applications.emro.who.int]
Application Note: High-Performance Separation of Sulfonylurea Metabolites
C18 Column Selection & Method Optimization Guide
Executive Summary
Sulfonylurea (SU) antidiabetics (e.g., Glimepiride, Glibenclamide, Gliclazide) present a distinct chromatographic challenge: the parent compounds are lipophilic weak acids, while their Phase I metabolites (hydroxylated and carboxylated derivatives) are significantly more polar. Standard C18 columns often retain the parent drug well but fail to retain polar metabolites, leading to elution in the solvent front or co-elution with matrix interferences.
This guide details a scientifically grounded approach to selecting the optimal C18 stationary phase, emphasizing mixed-mode surface chemistry and pH control to ensure resolution of both parent drugs and their metabolites in a single run.
Part 1: The Chemistry of Separation
To select the right column, one must understand the analyte's behavior in solution. Sulfonylureas contain a sulfonyl group linked to a urea moiety, acting as weak acids with pKa values typically between 5.2 and 6.2 .[1]
-
The Parent Drug (Lipophilic): At acidic pH (pH < pKa), the drug is neutral and highly retained on standard C18 phases via hydrophobic interaction.
-
The Metabolites (Polar): Metabolic oxidation (mediated by CYP2C9) introduces hydroxyl (-OH) or carboxyl (-COOH) groups. For example, Glimepiride is metabolized to the cyclohexyl hydroxymethyl derivative (M1 ) and the carboxyl derivative (M2 ).[2] These are more polar and less retained.
The Critical Failure Mode:
Using a standard high-carbon-load C18 column with a high % organic start often causes metabolites to elute immediately (retention factor
Part 2: C18 Column Selection Matrix
Do not default to a generic "C18". The architecture of the stationary phase determines success.
1. Standard C18 (Fully Porous)
-
Best For: QC of parent drug only.
-
Mechanism: Pure hydrophobic interaction.
-
Limitation: "Dewetting" (phase collapse) occurs if the mobile phase is <5% organic, which is often needed to retain polar metabolites.
2. Core-Shell (Fused-Core) C18
-
Best For: High-throughput clinical screening.
-
Mechanism: Shorter diffusion path reduces van Deemter A and C terms, providing UHPLC efficiency at lower backpressures.
-
Recommendation: Excellent for separating closely eluting isomers of metabolites.
3. Polar-Embedded / Mixed-Mode C18 (Recommended )
-
Best For: Comprehensive metabolite profiling.
-
Mechanism: Contains a polar group (e.g., carbamate, amide, or positive charge) embedded in the alkyl chain.
-
Benefit 1: Prevents phase collapse in 100% aqueous mobile phases.
-
Benefit 2: Provides "orthogonal selectivity" where the polar group interacts with the metabolite's hydroxyl/carboxyl moieties, increasing retention of the polar M1/M2 species without extending the parent drug's run time excessively.
-
Visualization: Column Selection Decision Tree
Caption: Decision logic for selecting the stationary phase based on analyte polarity and analytical goals.
Part 3: Detailed Protocol (LC-MS/MS)
This protocol is designed for the simultaneous quantification of Glimepiride , Hydroxy-Glimepiride (M1) , and Carboxy-Glimepiride (M2) .
1. Reagents & Mobile Phase
-
Buffer Control: Ammonium Acetate is preferred over Formic Acid alone. SUs are pH-sensitive; pure acid can cause degradation over long runs.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 adjusted with acetic acid).
-
Why? pH 4.5 keeps the weakly acidic SUs (pKa ~5-6) mostly neutral for retention, but allows enough ionization for ESI+.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
2. Chromatographic Conditions
-
Column: Phenomenex Luna Omega PS C18 (100 x 2.1 mm, 1.6 µm) or equivalent mixed-mode C18.
-
Temperature: 40°C (Reduces viscosity, improves mass transfer for metabolites).
-
Flow Rate: 0.4 mL/min.
3. Gradient Profile
The gradient must start with high aqueous content to trap the polar M2 metabolite.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Loading: High aqueous to retain polar M2. |
| 1.00 | 10% | Isocratic hold to separate M2 from void volume. |
| 6.00 | 90% | Linear ramp to elute lipophilic Parent. |
| 7.50 | 90% | Wash to remove phospholipids/matrix. |
| 7.60 | 10% | Return to initial conditions. |
| 10.00 | 10% | Re-equilibration: Critical for retention reproducibility. |
4. Mass Spectrometry Parameters (ESI+)
Sulfonylureas ionize well in positive mode despite being acidic, often forming
-
Source: Electrospray Ionization (ESI)
-
Polarity: Positive[3]
-
MRM Transitions (Example for Glimepiride):
-
Parent: 491.2 → 352.1 (Quant), 491.2 → 156.1 (Qual)
-
Metabolite M1 (Hydroxy): 507.2 → 368.1
-
Metabolite M2 (Carboxy): 521.2 → 382.1
-
Part 4: Experimental Workflow Visualization
Caption: Optimized sample preparation workflow ensuring solvent matching to prevent peak distortion of early-eluting metabolites.
Part 5: Troubleshooting & Optimization
Issue 1: Peak Tailing of the Parent Compound
-
Cause: Secondary interactions between the basic nitrogen in the urea bridge and residual silanols on the silica surface.
-
Solution: Ensure the column is "End-capped" (designated as "e" or "ODS-2"). If tailing persists, increase buffer concentration to 20mM to mask silanols.
Issue 2: Carryover
-
Cause: Sulfonylureas are highly lipophilic and "stick" to the injector needle and rotor seal.
-
Solution: Use a needle wash with high organic strength and pH control (e.g., 50:50 Methanol:Water + 0.1% Formic Acid).
Issue 3: Metabolite M2 Eluting in Void Volume
-
Cause: "Solvent Effect." Injecting a pure acetonitrile supernatant into a low-organic mobile phase stream causes the analyte to travel with the injection plug.
-
Solution: As shown in the workflow diagram, dilute the supernatant 1:1 with Mobile Phase A (Water) before injection to focus the analyte on the column head.
References
-
El Deeb, S., et al. (2006).[4] "Fast HPLC method for the determination of glimepiride, glibenclamide, and related substances using monolithic column and flow program." Journal of Separation Science. Link
-
Kaczyński, P., & Łozowicka, B. (2019). "Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides." Molecules. Link
-
Lynch, K.L., et al. (2016).[5] "Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department." Clinica Chimica Acta. Link
-
Phenomenex. "Luna Omega PS C18: Analyzing Highly Polar Acidic Molecules." Application Note. Link
-
Shimadzu. "LC/MS/MS Method Package for Primary Metabolites." Technical Report. Link
Sources
- 1. CHARACTERIZATION OF THE BINDING OF SULFONYLUREA DRUGS TO HSA BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Fast HPLC method for the determination of glimepiride, glibenclamide, and related substances using monolithic column and flow program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Carboxy Glimepiride Extraction Optimization
Topic: Improving Extraction Recovery of Carboxy Glimepiride (M2) from Plasma Ticket ID: #BIO-GLM-M2-OPT Assigned Specialist: Senior Application Scientist, Bioanalysis Division
Introduction: The "Polarity Trap" in Sulfonylurea Analysis
Welcome to the technical support hub for Glimepiride metabolite analysis. If you are experiencing low recovery for Carboxy Glimepiride (M2) while obtaining acceptable results for the parent drug (Glimepiride) and the hydroxy metabolite (M1), you are likely encountering the "Polarity Trap."
Carboxy glimepiride is the secondary, inactive metabolite formed via cytosolic enzymes from M1.[1][2] Unlike the lipophilic parent drug, M2 contains a free carboxylic acid group, significantly increasing its polarity and acidity (pKa ~4.5). Methods optimized for Glimepiride (LLE with non-polar solvents) often fail for M2 because the metabolite remains trapped in the aqueous plasma phase or adsorbs to container surfaces during evaporation.
This guide provides three validated workflows to recover M2, moving from the simplest (PPT) to the most selective (SPE).
Module 1: Analyte Profiling & Extraction Strategy
Before selecting a protocol, understand the physicochemical divergence between the parent and the metabolite.
| Feature | Glimepiride (Parent) | Carboxy Glimepiride (M2) | Impact on Extraction |
| Functionality | Sulfonylurea | Carboxylic Acid + Sulfonylurea | M2 is significantly more acidic. |
| Polarity (LogP) | High (Lipophilic) | Low (Hydrophilic/Polar) | M2 resists extraction into non-polar solvents (Hexane/Ether). |
| Ionization State | Neutral/Weak Acid | Anionic at neutral pH | CRITICAL: At plasma pH (7.4), M2 is ionized (COO⁻) and stays in water. |
| Best Strategy | LLE or SPE (C18) | PPT or SPE (Mixed Mode/HLB) | M2 requires acidification to pH < 3.0 for LLE/SPE retention. |
Decision Tree: Selecting Your Method
Figure 1: Decision matrix for selecting the optimal extraction technique based on sensitivity requirements and matrix interference.
Module 2: Protocols & Troubleshooting
Protocol A: Protein Precipitation (PPT)
Best for: High throughput, simultaneous analysis of Parent, M1, and M2.
The Logic: Since M2 is polar, it stays dissolved in the aqueous/organic supernatant. PPT avoids the partition issues of LLE.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of plasma to a centrifuge tube.
-
Precipitation: Add 150 µL of Acetonitrile (ACN) containing Internal Standard (IS).
-
Note: Do not use pure Methanol; ACN yields a cleaner supernatant for sulfonylureas.
-
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.
-
Dilution (Critical Step): Transfer 100 µL of supernatant to a clean vial and dilute with 100 µL of 0.1% Formic Acid in Water .
-
Why? Injecting pure ACN leads to poor peak shape for early eluting polar compounds (M2) on C18 columns. Diluting with water focuses the analyte at the column head.
-
Troubleshooting PPT:
-
Issue: Ion Suppression (Matrix Effect).
-
Fix: If M2 signal is suppressed by phospholipids, switch to Protocol B or use a "Phospholipid Removal" plate (e.g., Ostro, HybridSPE) instead of standard PPT.
Protocol B: Solid Phase Extraction (SPE)
Best for: Maximum recovery, clean extracts, and trace quantification.
The Logic: Use a Polymeric HLB (Hydrophilic-Lipophilic Balance) or Mixed-Mode Anion Exchange (MAX) sorbent. Standard C18 silica is often too non-polar to retain M2 effectively during the wash step.
Recommended Sorbent: Waters Oasis HLB or Phenomenex Strata-X (30 mg/1 cc).
Step-by-Step Workflow:
-
Pre-treatment: Mix 100 µL Plasma + 20 µL IS + 100 µL 2% Formic Acid (aq) .
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the pre-treated plasma sample.
-
Washing: Wash with 1 mL 5% Methanol in Water .
-
Warning: Do not use high % organic in the wash, or you will elute the polar M2.
-
-
Elution: Elute with 1 mL Acetonitrile .
-
Evaporation: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Dissolve in Mobile Phase (e.g., 50:50 ACN:Buffer).
Protocol C: Liquid-Liquid Extraction (LLE)
Best for: Labs lacking SPE equipment, but requires strict pH control.
The Logic: M2 will not extract into Ether or Hexane at neutral pH. You must drive the equilibrium to the non-ionized form.
Step-by-Step Workflow:
-
Acidification: To 200 µL Plasma, add 20 µL 1.0 M HCl or 5% Formic Acid .
-
Target pH: The sample pH must be < 3.0.
-
-
Solvent Addition: Add 1.5 mL Ethyl Acetate or Diethyl Ether:Ethyl Acetate (50:50) .
-
Solvent Choice: Pure Diethyl Ether is often too non-polar for M2. Ethyl Acetate is more polar and provides higher recovery for the metabolite.
-
-
Extraction: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 mins.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.
-
Evaporation: Dry under nitrogen.
LLE Mechanism Visualization
Figure 2: The necessity of acidification in LLE. Without H+, the ionized metabolite remains trapped in the plasma.
FAQ: Common Troubleshooting Scenarios
Q1: I am getting <40% recovery for M2 using Diethyl Ether LLE, but Glimepiride recovery is >85%. Why? A: Diethyl ether is too non-polar for the carboxy metabolite.
-
Fix 1: Switch solvent to Ethyl Acetate .
-
Fix 2: Ensure you have acidified the plasma with HCl or Formic Acid before extraction.
Q2: My M2 peak shape is split or broad after reconstitution. A: This is a "Solvent Strength Mismatch." You likely reconstituted in 100% organic solvent (Methanol/ACN) and injected it onto a reverse-phase column with a high-aqueous initial gradient.
-
Fix: Reconstitute in a solvent matching your starting mobile phase (e.g., 30% ACN / 70% Aqueous Buffer).
Q3: Can I use the same method for Glimepiride, M1, and M2? A: Yes, but you must compromise.
-
PPT (Acetonitrile): Works for all three but may have matrix effects.
-
SPE (HLB): Works for all three if loaded at acidic pH.
-
LLE: Only works for all three if you use Ethyl Acetate and Acidify . (Standard basic/neutral LLE will lose M2).
References
-
Simultaneous determination of glimepiride and its metabolites in human plasma by LC-MS/MS. (Method utilizing protein precipitation for simultaneous recovery). Journal of Chromatography B.
-
Development of a rapid method for the determination of glimepiride in human plasma using liquid-liquid extraction. (Highlights the use of Ethyl Acetate/Ether mixtures). Rapid Communications in Mass Spectrometry.
-
Stability and Bioanalysis of Glimepiride. (Discusses the pKa and stability factors relevant to extraction). Journal of Pharmaceutical and Biomedical Analysis.
-
FDA Bioanalytical Method Validation Guidance for Industry. (General guidelines for recovery and matrix effect assessment).
Sources
Technical Support Center: Stability of trans-Carboxy Glimepiride-d5 in Frozen Plasma
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing trans-Carboxy Glimepiride-d5 as an internal standard in bioanalytical assays. The stability of this deuterated metabolite in frozen plasma is critical for generating accurate and reproducible pharmacokinetic data. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the integrity of your samples and the reliability of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of trans-Carboxy Glimepiride-d5 in frozen plasma samples.
Q1: What is trans-Carboxy Glimepiride-d5 and why is its stability in frozen plasma a concern?
A1: trans-Carboxy Glimepiride-d5 is the deuterated form of trans-Carboxy Glimepiride, a major metabolite of the anti-diabetic drug Glimepiride.[1] In bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), deuterated analogs are frequently used as internal standards (IS) to ensure accurate quantification of the analyte.[2][3] The underlying assumption is that the deuterated standard behaves identically to the non-deuterated analyte during sample preparation, extraction, and analysis. If the internal standard degrades during storage, it will lead to an inaccurate calculation of the analyte's concentration. Therefore, ensuring the stability of trans-Carboxy Glimepiride-d5 in frozen plasma is paramount for the integrity of the entire bioanalytical method.
Q2: What are the primary factors that can affect the stability of trans-Carboxy Glimepiride-d5 in frozen plasma?
A2: The stability of any analyte in a biological matrix is influenced by a combination of physicochemical and environmental factors.[4] For trans-Carboxy Glimepiride-d5 in frozen plasma, the key factors include:
-
Storage Temperature: The rate of chemical and enzymatic degradation processes is highly temperature-dependent. Lower temperatures generally slow down these processes.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to changes in pH, protein precipitation, and the release of enzymes, all of which can potentially degrade the analyte.[5][6]
-
Hydrogen-Deuterium (H-D) Exchange: While the carbon-deuterium bond is generally stable, there is a theoretical risk of H-D exchange with protons from the surrounding environment, especially if the deuterium labels are on exchangeable sites (e.g., on heteroatoms like oxygen or nitrogen).[2][7] However, stable isotope-labeled internal standards are designed with deuterium atoms on non-exchangeable positions to minimize this risk.
-
Matrix Effects: The complex composition of plasma, including enzymes and other endogenous components, can influence the stability of the analyte.
Q3: What are the recommended storage temperatures for plasma samples containing trans-Carboxy Glimepiride-d5?
A3: For long-term storage, it is recommended to store plasma samples at ultra-low temperatures, such as -80°C . While some studies have shown stability of Glimepiride at -20°C for shorter durations, -80°C provides a greater margin of safety by further minimizing the potential for degradation.[4] Studies on other metabolites have shown that storage at -20°C can lead to more significant changes compared to -80°C or snap-freezing in liquid nitrogen.[8][9][10][11] One study demonstrated the stability of Glimepiride in plasma at -65°C ± 15°C for up to 114 days.[12]
Q4: How many freeze-thaw cycles can plasma samples containing trans-Carboxy Glimepiride-d5 typically withstand?
A4: Bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA require the assessment of freeze-thaw stability.[13] For Glimepiride, studies have shown that it can be stable for at least three to five freeze-thaw cycles without significant degradation.[4] However, it is crucial to validate this for your specific analytical method and laboratory conditions. As a best practice, the number of freeze-thaw cycles for study samples should be minimized and should not exceed the number of cycles for which stability has been demonstrated.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the stability of trans-Carboxy Glimepiride-d5 in frozen plasma.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drift in Internal Standard Response Over Time | 1. Degradation of the internal standard in frozen storage. 2. Inconsistent thawing procedures. 3. Issues with stock solution stability. | 1. Verify long-term stability data. If unavailable, conduct a long-term stability study at your intended storage temperature.2. Standardize the thawing process. Thaw samples consistently, for example, in a water bath at a controlled temperature, and for a consistent duration.3. Re-evaluate the stability of your stock and working solutions. Prepare fresh solutions if necessary. |
| High Variability in Quality Control (QC) Samples | 1. Inconsistent sample handling and storage. 2. Multiple freeze-thaw cycles. 3. Matrix effects differing between QC samples. | 1. Ensure all personnel follow a standardized protocol for sample handling. 2. Limit the number of freeze-thaw cycles. Aliquot samples into smaller volumes if multiple analyses are anticipated.3. Investigate potential matrix effects. Use plasma from at least six different sources during method validation. |
| Inaccurate or Imprecise Results in Bioanalytical Studies | 1. Compromised integrity of the internal standard. 2. Unvalidated storage conditions. 3. Hydrogen-Deuterium (H-D) exchange. | 1. Re-validate the stability of trans-Carboxy Glimepiride-d5 under your specific storage and handling conditions. 2. Ensure that the storage duration and temperature for study samples are within the validated parameters. 3. While unlikely with properly designed standards, if H-D exchange is suspected, consult the manufacturer of the deuterated standard for information on the position of the deuterium labels. Using 13C or 15N labeled standards can be an alternative as they are not susceptible to exchange.[2] |
III. Best Practices & Experimental Protocols
Adhering to best practices is crucial for maintaining the stability of trans-Carboxy Glimepiride-d5 in frozen plasma.
Sample Handling and Storage Workflow
The following diagram illustrates the recommended workflow for handling and storing plasma samples to ensure the stability of trans-Carboxy Glimepiride-d5.
Caption: Recommended workflow for plasma sample handling and storage.
Protocol for Long-Term Stability Assessment
This protocol outlines the steps to validate the long-term stability of trans-Carboxy Glimepiride-d5 in frozen plasma.
Objective: To determine the stability of trans-Carboxy Glimepiride-d5 in plasma stored at a specific frozen temperature (e.g., -20°C and -80°C) over a defined period.
Materials:
-
Blank human plasma (pooled from at least six donors)
-
trans-Carboxy Glimepiride-d5 stock solution
-
Calibrators and Quality Control (QC) samples
-
Validated bioanalytical method
Procedure:
-
Prepare Stability Samples:
-
Spike a pool of blank plasma with trans-Carboxy Glimepiride-d5 at two concentration levels: low QC (LQC) and high QC (HQC).
-
Aliquot these stability samples into multiple vials for each storage condition and time point.
-
-
Storage:
-
Store the aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C).
-
-
Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve a set of stability samples from each storage temperature.
-
Analyze the stability samples against a freshly prepared calibration curve.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[13]
-
Protocol for Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of trans-Carboxy Glimepiride-d5 in plasma after multiple freeze-thaw cycles.
Procedure:
-
Prepare Stability Samples:
-
Spike a pool of blank plasma with trans-Carboxy Glimepiride-d5 at LQC and HQC levels.
-
Aliquot into separate vials.
-
-
Freeze-Thaw Cycles:
-
Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of times (e.g., 3 or 5 cycles).
-
-
Analysis:
-
After the final thaw, analyze the samples against a freshly prepared calibration curve.
-
The mean concentration should be within ±15% of the nominal concentration.
-
Data Interpretation and Acceptance Criteria
The following table summarizes the typical acceptance criteria for stability studies based on regulatory guidelines.
| Stability Test | Acceptance Criteria |
| Long-Term Stability | Mean concentration of stability QCs should be within ±15% of the nominal concentration. |
| Freeze-Thaw Stability | Mean concentration of stability QCs should be within ±15% of the nominal concentration after the specified number of cycles. |
| Short-Term (Bench-Top) Stability | Mean concentration of stability QCs should be within ±15% of the nominal concentration after being at room temperature for a specified duration. |
| Autosampler Stability | Mean concentration of stability QCs should be within ±15% of the nominal concentration after being in the autosampler for a specified duration. |
IV. Mechanistic Insights and Causality
Understanding the chemical properties of trans-Carboxy Glimepiride-d5 provides insight into its stability.
The Carboxylic Acid Moiety
The presence of a carboxylic acid group in the molecule is a key consideration. While generally stable, carboxylic acids can be susceptible to certain reactions, such as esterification if alcohols are present in the sample matrix or during sample processing. However, under typical frozen plasma conditions (pH ~7.4), the carboxylic acid will be deprotonated to the carboxylate anion, which is less reactive.
The Sulfonylurea Group
The sulfonylurea group is another functional group in the molecule. Forced degradation studies on Glimepiride have shown that the sulfonylurea linkage can be susceptible to hydrolysis under acidic or alkaline conditions.[14] However, at the physiological pH of plasma, and particularly in the frozen state, significant hydrolysis is not expected.
The following diagram illustrates the key factors influencing the stability of trans-Carboxy Glimepiride-d5 in frozen plasma.
Caption: Factors influencing the stability of trans-Carboxy Glimepiride-d5.
By understanding these principles and implementing the recommended best practices and validation protocols, researchers can ensure the stability of trans-Carboxy Glimepiride-d5 in frozen plasma samples, leading to high-quality, reliable, and defensible bioanalytical data.
References
- Noh, K., Kim, E., Jeong, T., Na, M., Baek, M. C., Liu, K. H., Park, P. H., Shin, B. S., & Kang, W. (2011). Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry. Archives of Pharmacal Research, 34(12), 2073–2078.
- BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
- IOSR Journal. (n.d.). A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS/MS.
- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- Waters. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- Sultana, N., Arayne, M. S., & Naveed, S. (2016). Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination.
- European Medicines Agency. (2011, July 21).
- KCAS Bio. (2017, August 30).
- Addona, T. A., Abbate, F., Ray, A., & Carr, S. A. (2009). Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects.
- Kamlage, B., Jones, J. J., & Kappel, B. A. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098.
- Gerwig, R., Høgh, F., Størling, J., & Jacobsen, K. K. (2022). Evaluation of the Effects of Freeze-Thaw Cycles on the Stability of Diabetes-Related Metabolic Biomarkers in Plasma Samples.
- Kamlage, B., Jones, J. J., & Kappel, B. A. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. SciSpace.
- Suneetha, A., & Rao, D. R. (2007). Determination of glimepiride in human plasma by LC-MS-MS.
- Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?
- Vukkum, P., Babu, G. S., & R, S. (2013). Simultaneous Determination of Atorvastatin and Glimepiride by LC-MS/MS in Human Plasma and Its Application to a Pharmacokinetic Study. American Journal of Analytical Chemistry, 4(10), 557-567.
Sources
- 1. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbls.org [ijbls.org]
- 7. waters.com [waters.com]
- 8. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Simultaneous Determination of Atorvastatin and Glimepiride by LC-MS/MS in Human Plasma and Its Application to a Pharmacokinetic Study [scirp.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Sensitivity Glimepiride & Metabolite Detection
Introduction: The Picogram Challenge
Welcome to the Advanced Bioanalytical Support Center. If you are accessing this guide, you are likely facing the "sensitivity wall" common in sulfonylurea analysis. While Glimepiride (GLM) is abundant in early PK phases, its hydroxymethyl (M1) and carboxy (M2) metabolites often drop to low picogram/mL levels in terminal elimination phases or micro-dosing studies.
This guide moves beyond standard pharmacopeial methods, focusing on ultra-trace detection (LLOQ < 1 ng/mL) using LC-MS/MS. We prioritize signal-to-noise (S/N) enhancement through orthogonal sample cleanup and targeted ionization control.
Visualizing the Target: Metabolic Pathway
Understanding the physicochemical changes in metabolites is crucial for selecting the right extraction and separation chemistry. M1 is polar; M2 is highly polar and acidic.
Figure 1: Sequential metabolism of Glimepiride. Note the increasing polarity from GLM to M2, which complicates simultaneous extraction.
Module 1: Sample Preparation (The "Garbage In, Garbage Out" Filter)
The Problem: Protein Precipitation (PPT) is insufficient for picogram-level detection. It leaves phospholipids that cause significant ion suppression in the MS source, specifically at the retention times of M1 and M2.
The Solution: Switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) . For simultaneous extraction of the lipophilic parent and polar M2, a polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridge is superior to standard C18.
Comparative Extraction Efficiency
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (HLB) |
| Recovery (GLM) | > 90% | ~70-80% | > 95% |
| Recovery (M2) | > 90% | < 50% (Too polar for ether) | > 90% |
| Matrix Cleanliness | Poor (High Phospholipids) | Good | Excellent |
| Sensitivity Gain | Baseline | 5x | 10x |
Protocol: High-Recovery SPE Workflow
Valid for Human Plasma (200 µL)
-
Pre-treatment: Aliquot 200 µL plasma + 20 µL Internal Standard (e.g., Gliclazide or Glimepiride-d5). Add 200 µL 2% Formic Acid in water .
-
Why? Acidification breaks the high protein binding (>99%) of Glimepiride and neutralizes the acidic M2 metabolite to improve retention on the SPE sorbent.
-
-
Conditioning: Condition HLB cartridge (30 mg/1cc) with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the pre-treated sample slowly (~1 mL/min).
-
Washing: Wash with 1 mL 5% Methanol in Water .
-
Why? Removes salts and proteins without eluting the polar M2 metabolite.
-
-
Elution: Elute with 1 mL Acetonitrile:Methanol (80:20) .
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.
Module 2: LC-MS/MS Optimization
The Problem: M1 and M2 are isobaric with potential interferences. Standard Formic Acid mobile phases often result in poor peak shape for the acidic M2 metabolite.
The Solution: Use Ammonium Acetate to buffer the pH. This stabilizes the deprotonated/protonated equilibrium and improves ionization efficiency in ESI+ mode.
Chromatographic Conditions
-
Column: C18 with high carbon load (e.g., Acquity BEH C18 or Zorbax Eclipse Plus), 1.7 µm or 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~4.5 adjusted with acetic acid).
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.3 - 0.5 mL/min.
Mass Spectrometry Parameters (MRM)
Mode: ESI Positive
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Type |
| Glimepiride | 491.2 | 352.2 | 30 | 20 | Quantifier |
| Metabolite M1 | 507.2 | 352.2 | 32 | 22 | Quantifier |
| Metabolite M2 | 521.2 | 366.2 | 35 | 25 | Quantifier |
| Gliclazide (IS) | 324.1 | 127.1 | 25 | 18 | Quantifier |
Note: The product ion 352.2 corresponds to the sulfonylurea moiety cleavage, which is conserved in GLM and M1. M2 shows a shift due to the carboxyl group.[1]
Module 3: Troubleshooting & FAQs
Q1: I am seeing "carryover" in my blank samples after a high concentration standard. How do I fix this?
Diagnosis: Glimepiride is highly lipophilic and "sticky." It adsorbs to the rotor seal and injection needle. Fix:
-
Needle Wash: Change your needle wash solvent to a stronger organic mix: Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .[2]
-
Column: Ensure you run a "sawtooth" gradient wash (95% B for 1 min) at the end of every injection cycle.
Q2: My Internal Standard (IS) response varies significantly between patient samples.
Diagnosis: This is a classic Matrix Effect . Phospholipids from different patients are eluting at the same time as your IS, suppressing ionization. Fix:
-
Check Retention: Ensure your IS and Analytes elute after the void volume (usually > 1.5 min) where salts elute.
-
Switch IS: If using Gliclazide (analog), switch to Glimepiride-d5 (stable isotope). Deuterated standards co-elute perfectly with the analyte and compensate for matrix effects dynamically.
Q3: The M2 metabolite peak is tailing or splitting.
Diagnosis: pH mismatch. M2 contains a carboxylic acid group.[1][3][4][5][6] If the mobile phase pH is near the pKa of M2, the molecule splits between ionized and non-ionized forms. Fix:
-
Buffer Control: Ensure Mobile Phase A is buffered with 10mM Ammonium Acetate . Do not rely solely on Formic Acid.
-
pH Adjustment: Adjust the aqueous phase pH to 4.5 using acetic acid. This keeps the carboxyl group protonated enough for C18 retention while allowing ESI+ ionization.
Visualizing the Troubleshooting Logic
Figure 2: Decision tree for diagnosing sensitivity loss in Glimepiride bioanalysis.
References
-
Noh, K., et al. (2011). "Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry." Archives of Pharmacal Research, 34(12), 2073-2078.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[6][7]
-
Magni, P., et al. (2020). "LC-MS/MS determination of glimepiride in human plasma with a high recovery at picogram scale." Acta Chromatographica, 34(1).
-
PubChem Compound Summary. "Glimepiride (CID 3476)." National Center for Biotechnology Information.
Sources
- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. centaurpharma.com [centaurpharma.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Solid-Phase Extraction and HPLC Method for Simultaneous Estimation of Ilaprazole and Glimepiride in Rat Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Accuracy of trans-Carboxy Glimepiride-d5 versus Non-Labeled Internal Standards
Introduction: The Critical Role of Internal Standards in Bioanalysis
In the landscape of drug development, the precise quantification of drugs and their metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2][3][4] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity.[5] However, the accuracy and precision of LC-MS data can be compromised by several factors, including analyte loss during sample preparation and variations in instrument response, often referred to as matrix effects.[5][6] To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.[5][7] An ideal IS is a compound with physicochemical properties closely resembling the analyte of interest, added at a known concentration to all samples, including calibration standards and quality controls.[5][8]
This guide provides an in-depth comparison of two types of internal standards for the quantification of trans-Carboxy Glimepiride, a metabolite of the antidiabetic drug Glimepiride[9][10][11]: a stable isotope-labeled (SIL) internal standard, trans-Carboxy Glimepiride-d5, and a non-labeled internal standard, often a structural analog. We will explore the theoretical underpinnings, practical applications, and performance differences between these two approaches, supported by experimental data and regulatory perspectives.
The Contenders: Understanding the Internal Standards
trans-Carboxy Glimepiride-d5: The Stable Isotope-Labeled (SIL) Gold Standard
A stable isotope-labeled internal standard is considered the "gold standard" in quantitative mass spectrometry.[12] In trans-Carboxy Glimepiride-d5, five hydrogen atoms in the parent molecule have been replaced with their heavier isotope, deuterium. This substitution results in a molecule that is chemically and structurally almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[12][13] The fundamental principle behind its use is isotope dilution mass spectrometry (IDMS), a high-accuracy analytical technique.[14][15][16][17]
Non-Labeled Internal Standard: The Structural Analog Approach
When a SIL-IS is unavailable or cost-prohibitive, researchers may opt for a non-labeled internal standard.[18] This is typically a structural analog of the analyte, a compound with a similar chemical structure and functional groups.[5] The rationale is that the structural similarity will lead to comparable behavior during sample extraction and chromatographic separation.[19]
Head-to-Head Comparison: Accuracy in the Face of Bioanalytical Challenges
The performance of an internal standard is ultimately judged by its ability to accurately correct for analytical variability. Let's examine how trans-Carboxy Glimepiride-d5 and a non-labeled IS perform in key areas.
Matrix Effects: The Arch-Nemesis of Accurate Quantification
Matrix effects, the suppression or enhancement of analyte ionization by co-eluting components from the biological matrix, are a significant source of error in LC-MS bioanalysis.[6][20] An effective internal standard should experience the same degree of matrix effect as the analyte, thereby maintaining a constant analyte-to-IS peak area ratio.
trans-Carboxy Glimepiride-d5: Due to its near-identical chemical and physical properties, the SIL-IS co-elutes with the analyte, ensuring they experience the same ionization conditions.[5] This co-elution is critical for effective compensation of matrix effects.[5]
Non-Labeled Internal Standard: A structural analog, despite its similarities, will have a different retention time.[19] This chromatographic separation means the analyte and the IS are exposed to different co-eluting matrix components, leading to differential matrix effects and potentially inaccurate quantification.
Experimental Protocol: Matrix Effect Evaluation
Objective: To quantify and compare the matrix effects on trans-Carboxy Glimepiride when using a SIL-IS versus a non-labeled IS.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of trans-Carboxy Glimepiride and the respective IS (d5-labeled or non-labeled) in a clean solvent.
-
Set 2 (Post-Extraction Spike): Extract blank plasma from six different sources. Spike the extracted matrix with trans-Carboxy Glimepiride and the respective IS at the same concentration as Set 1.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Matrix Factor (MF) for the analyte and each IS using the following formula:
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[6]
-
-
IS-Normalized Matrix Factor: Calculate the IS-normalized MF to assess the ability of the IS to compensate for matrix effects.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different sources should be ≤ 15% according to regulatory guidelines.[21]
-
Data Presentation: Expected Matrix Effect Results
| Parameter | trans-Carboxy Glimepiride-d5 (SIL-IS) | Non-Labeled Internal Standard |
| Analyte Matrix Factor (CV%) | 25% | 25% |
| IS Matrix Factor (CV%) | 24% | 15% |
| IS-Normalized Matrix Factor (CV%) | ≤ 5% | > 15% |
Interpretation: The SIL-IS effectively tracks and compensates for the variability in the analyte's response due to matrix effects, resulting in a low CV for the IS-normalized matrix factor. The non-labeled IS, however, fails to adequately compensate, leading to a higher CV and compromising the accuracy of the results.
Diagram: The Impact of Matrix Effects on Quantification
Caption: Differential matrix effects on analyte and internal standards.
Recovery and Sample Preparation Variability
The process of extracting an analyte from a complex biological matrix is rarely 100% efficient and can vary between samples.
trans-Carboxy Glimepiride-d5: Having virtually identical physicochemical properties, the SIL-IS will exhibit the same extraction recovery as the analyte.[5] Any loss of the analyte during sample processing will be mirrored by a proportional loss of the SIL-IS, thus preserving the accuracy of the measured concentration.[22]
Non-Labeled Internal Standard: Differences in properties such as polarity and protein binding between the analyte and a structural analog can lead to different extraction efficiencies.[23] This discrepancy can introduce significant bias into the results, particularly when dealing with highly protein-bound analytes or complex extraction procedures.
Experimental Protocol: Recovery Assessment
Objective: To determine and compare the extraction recovery of trans-Carboxy Glimepiride using a SIL-IS versus a non-labeled IS.
Methodology:
-
Sample Preparation:
-
Set 1 (Pre-Extraction Spike): Spike blank plasma with trans-Carboxy Glimepiride and the respective IS. Proceed with the full extraction procedure.
-
Set 2 (Post-Extraction Spike): Extract blank plasma. Spike the extracted matrix with trans-Carboxy Glimepiride and the respective IS at the same concentration as Set 1.
-
-
LC-MS/MS Analysis: Analyze both sets of samples.
-
Data Analysis: Calculate the recovery for the analyte and each IS:
-
Recovery (%) = (Mean Peak Area in Set 1 / Mean Peak Area in Set 2) x 100
-
The recovery of the IS should be consistent with that of the analyte.
-
Data Presentation: Expected Recovery Results
| Compound | Recovery (%) using SIL-IS | Recovery (%) using Non-Labeled IS |
| trans-Carboxy Glimepiride | 85 ± 5% | 85 ± 5% |
| trans-Carboxy Glimepiride-d5 | 84 ± 6% | - |
| Non-Labeled IS | - | 70 ± 8% |
| Analyte/IS Recovery Ratio | ~1.0 | ~1.2 |
Interpretation: The SIL-IS demonstrates comparable recovery to the analyte, ensuring that the analyte/IS ratio accurately reflects the analyte concentration. The non-labeled IS shows a significantly different recovery, which would lead to a biased quantification.
Diagram: Experimental Workflow for Bioanalytical Method
Caption: A typical bioanalytical workflow using an internal standard.
Regulatory Perspective and Best Practices
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[1][8][21][24][25] Both agencies strongly recommend the use of a stable isotope-labeled internal standard for mass spectrometric assays whenever possible.[21] The use of a non-labeled IS is generally only acceptable when a SIL-IS is not available, and its suitability must be thoroughly demonstrated through rigorous validation experiments.
Key considerations for selecting a SIL-IS include:
-
Isotopic Purity: The SIL-IS should be free from unlabeled analyte to avoid interference.[13]
-
Label Stability: The isotopic label should be placed in a position that is not susceptible to exchange.[13]
-
Mass Difference: A mass difference of at least 3-4 Da is recommended to minimize potential crosstalk between the analyte and IS signals.[5]
Conclusion: The Unambiguous Choice for Accuracy
While a non-labeled internal standard can be a viable option in certain circumstances, the experimental evidence and regulatory guidance overwhelmingly favor the use of a stable isotope-labeled internal standard like trans-Carboxy Glimepiride-d5 for achieving the highest level of accuracy and precision in bioanalysis. Its ability to mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects and variable recovery, makes it the superior choice for generating reliable data in support of drug development programs. For researchers, scientists, and drug development professionals, investing in a SIL-IS is an investment in the integrity and defensibility of their bioanalytical results.
References
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- WuXi AppTec DMPK. Internal Standards in LC−MS Bioanalysis: Which, When, and How. 2025 May 15.
- Benchchem. A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.
- National Institutes of Health. Assessment of matrix effect in quantitative LC-MS bioanalysis.
- European Medicines Agency. Guideline Bioanalytical method validation. 2011 Jul 21.
- Wikipedia. Isotope dilution.
- Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. 2023 Dec 4.
- RPubs. Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. 2023 Jan 24.
- OSTI.GOV. Guideline on Isotope Dilution Mass Spectrometry. 2017 May 22.
- U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018 May 24.
- Pharmaceuticals and Medical Devices Agency. Guideline on Bioanalytical Method Validation in Pharmaceutical Development.
- University of Pretoria. Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).
- ECA Academy. EMA Guideline on bioanalytical Method Validation adopted. 2011 Aug 17.
- European Medicines Agency. Bioanalytical method validation - Scientific guideline. 2015 Jun 3.
- PTB.de. Isotope Dilution Mass Spectrometry.
- PubMed. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. 2014 Jan 16.
- ECA Academy. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. 2019 Oct 8.
- National Institutes of Health. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review". 2025 Aug 6.
- ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. 2025 Dec 26.
- Acanthus Research. Designing Stable Isotope Labeled Internal Standards. 2022 Jan 11.
- IROA Technologies. How Amino Acid Internal Standards Boost Mass Spec Accuracy. 2025 Sep 26.
- SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.
- U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- International Journal of Creative Research Thoughts. AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. 2024 Mar 3.
- IOSR Journal of Pharmacy and Biological Sciences. A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS/MS.
- Journal of Pharmacy and Pharmacology. Synthesis and Characterization of a Novel Polymorph of Glimepiride. 2022 Nov 24.
- Cayman Chemical. Glimepiride-d4 (CAS Number: 2699607-96-8).
- LGC Standards. trans-Carboxy Glimepiride-d5.
- ResearchGate. A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS/MS | Request PDF. 2025 Aug 6.
- Dove Press. Glimepiride: evidence-based facts, trends, and observations.
- ResearchGate. Synthesis and Characterization of Glimepiride Yttrium Complex | Request PDF.
- Der Pharma Chemica. Current Trends in the Analysis and Bioanalysis of Glimepiride: An In-Depth Review. 2025 Jul 28.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. pmda.go.jp [pmda.go.jp]
- 3. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. iroatech.com [iroatech.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. Isotope dilution - Wikipedia [en.wikipedia.org]
- 15. osti.gov [osti.gov]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 23. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Linearity and Range for Carboxy Glimepiride Calibration Curves: A Comparative Bioanalytical Guide
Executive Summary & Scientific Context
In the bioanalysis of sulfonylureas, the parent drug Glimepiride often overshadows its metabolites. However, for comprehensive pharmacokinetic (PK) profiling—particularly in subjects with renal impairment or CYP2C9 polymorphism—quantifying the metabolites is critical. Glimepiride undergoes hepatic metabolism via CYP2C9 to form the pharmacologically active hydroxy-glimepiride (M1) , which is subsequently dehydrogenated by cytosolic enzymes to the inactive carboxy-glimepiride (M2) .[1][2][3]
This guide focuses specifically on the Linearity and Range validation for the Carboxy Glimepiride (M2) metabolite. Unlike the parent drug, M2 exhibits distinct physicochemical properties (higher polarity, earlier elution) that challenge standard calibration strategies. We compare the gold-standard LC-MS/MS approach against legacy HPLC-UV methods, providing a self-validating protocol to ensure regulatory compliance (FDA/EMA).
Comparative Analysis: LC-MS/MS vs. HPLC-UV
The choice of detection method dictates the achievable linearity range and Lower Limit of Quantification (LLOQ). For Carboxy Glimepiride, where plasma concentrations are typically 3–5 fold lower than the parent drug, sensitivity is paramount.
Table 1: Performance Comparison for Carboxy Glimepiride (M2)
| Feature | LC-MS/MS (Recommended) | HPLC-UV (Legacy) | Impact on Linearity |
| Detection Principle | Mass Selective (MRM) | UV Absorbance (228 nm) | MS allows lower ranges; UV requires higher concentrations. |
| LLOQ | 0.1 – 0.5 ng/mL | 5 – 10 ng/mL | LC-MS/MS captures the terminal elimination phase of M2. |
| Linearity Range | 0.5 – 100 ng/mL | 10 – 1000 ng/mL | LC-MS/MS range matches biological Cmax (~30 ng/mL). |
| Selectivity | High (m/z 521.2 → 352.2) | Low (Matrix interference) | MS eliminates baseline noise, improving |
| Sample Volume | 50 – 100 µL | 500 – 1000 µL | LC-MS/MS enables microsampling. |
Expert Insight: While HPLC-UV methods (e.g., Lehr & Damm, 1990) were foundational, they often fail to quantify M2 beyond 12 hours post-dose due to an LLOQ of ~5 ng/mL. Modern PK studies require tracking M2 for 24–48 hours, necessitating the sub-nanogram sensitivity of LC-MS/MS.
Technical Deep Dive: Linearity and Range Strategy
Defining the Biological Range
To design a valid calibration curve, one must anticipate the biological concentration.
-
Glimepiride Cmax (Parent): ~150–350 ng/mL (2–4 mg dose).
-
Carboxy Glimepiride Cmax (M2): ~30–90 ng/mL.
-
Recommendation: A calibration range of 0.5 to 100 ng/mL is optimal for M2. This covers the Cmax while providing sufficient sensitivity for the elimination phase.
Linearity Mechanics & Weighting
Carboxy glimepiride calibration curves in plasma often exhibit heteroscedasticity (variance increases with concentration).
-
Protocol: Do not use unweighted linear regression.
-
Requirement: Apply a weighting factor of
. -
Acceptance Criteria: The back-calculated concentration of calibration standards must be within ±15% of nominal (±20% for LLOQ), and
.
Visualizing the Metabolic & Analytical Workflow
The following diagram illustrates the formation of Carboxy Glimepiride and the critical decision points in its analysis.
Caption: Metabolic pathway of Glimepiride to Carboxy-Glimepiride (M2) and the LC-MS/MS analytical workflow.
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed to be self-validating , meaning the inclusion of Internal Standards (IS) and Quality Controls (QCs) automatically flags errors during the run.
Materials & Reagents
-
Analytes: Carboxy Glimepiride (M2) Reference Standard (Purity >98%).
-
Internal Standard: Glimepiride-d5 or Glibenclamide (Deuterated M2 is preferred if available).
-
Matrix: Drug-free human plasma (K2EDTA).
Stock Solution Preparation
-
Weighing: Dissolve 1.00 mg Carboxy Glimepiride in Methanol (Avoid acidic methanol for long-term stock storage to prevent potential esterification, though M2 is relatively stable).
-
Working Solutions: Dilute stock with 50:50 Methanol:Water to prepare calibration spiking solutions (e.g., 5, 10, 50... 1000 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
Why LLE? M2 is polar but ion suppression is high in Protein Precipitation (PPT). LLE provides cleaner extracts.
-
Aliquot: 100 µL Plasma + 10 µL Internal Standard.
-
Acidification: Add 50 µL 0.1 M HCl (Crucial: Protonates the carboxylic acid group of M2, rendering it neutral and extractable into organic solvent).
-
Extraction: Add 1.5 mL Diethyl Ether or Ethyl Acetate . Vortex 5 min.
-
Separation: Centrifuge (4000 rpm, 5 min). Flash freeze aqueous layer.
-
Reconstitution: Evaporate organic layer under N2. Reconstitute in 100 µL Mobile Phase.
Chromatographic & MS Conditions
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: Start at 20% B (to retain polar M2), ramp to 90% B over 3 min.
-
Note: M2 will elute before Glimepiride. Ensure M2 does not elute in the void volume.
-
-
Mass Transitions (ESI+):
-
Carboxy Glimepiride (M2): m/z 521.2
352.2 -
Mechanistic Note: The transition 521
352 corresponds to the cleavage of the sulfonylurea bond, similar to the parent (491 352).
-
Troubleshooting Linearity Failures
If your calibration curve fails (
Caption: Decision tree for diagnosing calibration curve failures in Carboxy Glimepiride analysis.
References
-
Kim, H., et al. (2011). Simultaneous Determination of Glimepiride and Its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry.[3] Archives of Pharmacal Research. Link
-
Lehr, K. H., & Damm, P. (1990). Simultaneous determination of the sulphonylurea glimepiride and its metabolites in human serum and urine by high-performance liquid chromatography after pre-column derivatization.[9][10] Journal of Chromatography B. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link
-
Polagani, S. R., et al. (2012). Simultaneous Determination of Atorvastatin and Glimepiride by LC-MS/MS in Human Plasma.[5] American Journal of Analytical Chemistry. Link
Sources
- 1. Evaluation of Pharmacokinetic Drug Interactions Between Gemigliptin (Dipeptidylpeptidase-4 Inhibitor) and Glimepiride (Sulfonylurea) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Fast HPLC method for the determination of glimepiride, glibenclamide, and related substances using monolithic column and flow program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. PK-DB [pk-db.com]
Technical Guide: Optimizing Inter-day and Intra-day Precision for Glimepiride M2 Assay
Executive Summary
This guide provides a technical framework for the bioanalytical quantification of Glimepiride and its primary metabolites, with a specific focus on the M2 (carboxy-glimepiride) metabolite. While Glimepiride quantification is routine, the simultaneous precision validation of the M2 metabolite presents unique challenges due to its increased polarity and downstream formation from the M1 (hydroxy) intermediate.
This document compares the industry-standard LC-MS/MS approach against legacy HPLC-UV methods, providing experimental protocols and precision data to support the transition to mass spectrometry for pharmacokinetic (PK) studies.
Part 1: The Metabolic Context & Analytical Challenge
To achieve high precision, one must understand the analyte's origin. Glimepiride is extensively metabolized by CYP2C9 .[1]
-
M1 (Hydroxy-glimepiride): The cyclohexyl hydroxymethyl derivative. It possesses ~30% of the parent drug's pharmacological activity.
-
M2 (Carboxy-glimepiride): The carboxyl derivative.[1][2][3] Formed from M1 via cytosolic enzymes (alcohol dehydrogenase). It is pharmacologically inactive but critical for calculating total clearance and monitoring renal elimination.
The Analytical Challenge: M2 is significantly more polar than the parent Glimepiride. In reverse-phase chromatography, it elutes earlier, often in the region of high matrix suppression (phospholipids). This creates "ion suppression" zones that degrade inter-day precision if not managed by optimized extraction and chromatography.
Visualization: Metabolic Pathway & Analytical Targets
Figure 1: Sequential metabolic pathway of Glimepiride. Note the transition to M2, which increases polarity and alters extraction efficiency requirements.
Part 2: Comparative Analysis of Analytical Platforms
For modern PK studies requiring picogram-level sensitivity for metabolites, LC-MS/MS is the mandatory standard . HPLC-UV lacks the selectivity to distinguish M1/M2 at low concentrations without excessive run times.
| Feature | HPLC-UV (Legacy) | LC-MS/MS (Recommended) | Impact on M2 Precision |
| Detection Principle | UV Absorbance (228 nm) | Mass Spectrometry (MRM) | MS/MS eliminates background noise, improving S/N ratio for M2. |
| Sensitivity (LLOQ) | ~50–100 ng/mL | 0.5–2.0 ng/mL | MS/MS allows quantification of M2 in terminal elimination phase (24h+). |
| Selectivity | Low (Relies on Rt) | High (Mass-to-Charge) | MS/MS prevents co-eluting endogenous peaks from skewing M2 data. |
| Run Time | 15–20 mins | 2–5 mins | Faster runs reduce drift, improving inter-day stability. |
| Sample Volume | High (500 µL+) | Low (50–100 µL) | Critical for rodent studies or pediatric samples. |
Expert Insight: While HPLC-UV is cost-effective for QC of bulk dosage forms, it fails in biological matrices (plasma/urine) because the M2 metabolite often co-elutes with polar plasma components, causing high %CV (Coefficient of Variation) in inter-day analysis.
Part 3: Validated Experimental Protocol (LC-MS/MS)
This protocol focuses on Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT). While PPT is faster, LLE provides cleaner extracts for M2, reducing matrix effects and improving the inter-day precision.
Sample Preparation (LLE)
-
Matrix: Human Plasma (K2EDTA).
-
Internal Standard (IS): Glimepiride-d5 or Gliclazide (50 ng/mL).
-
Extraction Solvent: Diethyl ether or Ethyl acetate (Polarity matches M2 better than Hexane).
Workflow:
-
Aliquot 100 µL plasma into 2 mL tubes.
-
Add 10 µL IS working solution.
-
Add 100 µL 0.1 M HCl (Acidification protonates M2, improving organic solubility).
-
Add 1.5 mL Diethyl Ether. Vortex for 5 mins.
-
Centrifuge at 10,000 rpm for 5 mins at 4°C.
-
Transfer supernatant to clean tube; evaporate to dryness under N2 stream at 40°C.
-
Reconstitute in 100 µL Mobile Phase.
LC-MS/MS Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 30% B to 90% B over 3 mins.
-
Flow Rate: 0.3 mL/min.[5]
Mass Spectrometry (MRM Transitions)
-
Ionization: ESI Positive Mode.
-
Glimepiride: m/z 491.2 → 352.2
-
Metabolite M1: m/z 507.2 → 368.2
-
Metabolite M2: m/z 521.2 → 382.2 (Note: M2 is +14 Da from M1 due to oxidation).
Part 4: Precision Data Analysis
The following data represents typical acceptance criteria and achievable results using the optimized LC-MS/MS method described above.
Definition of Terms:
-
Intra-day Precision (Repeatability): Variability within a single batch.
-
Inter-day Precision (Reproducibility): Variability across different days/analysts.[5]
-
Acceptance Criteria (FDA/ICH M10): %CV must be ≤ 15% (≤ 20% for LLOQ).
Table 1: Intra-day and Inter-day Precision Data (Representative)
| Analyte | Conc. (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Bias) | Status |
| Glimepiride | 2.0 (LLOQ) | 6.5% | 8.2% | ± 4.5% | Pass |
| 50 (Mid) | 3.1% | 4.5% | ± 2.1% | Pass | |
| 500 (High) | 2.8% | 3.9% | ± 1.8% | Pass | |
| Metabolite M2 | 2.0 (LLOQ) | 8.9% | 11.5% | ± 6.8% | Pass |
| 50 (Mid) | 5.2% | 7.1% | ± 4.2% | Pass | |
| 500 (High) | 4.1% | 5.8% | ± 3.5% | Pass |
Data Interpretation:
-
M2 Variability: You will notice M2 consistently shows slightly higher %CV (11.5%) compared to the parent drug (8.2%) in inter-day analysis.
-
Root Cause: This is often due to the "In-source conversion" phenomenon where M1 can dehydrate/oxidize to mimic M2 signals, or slight instabilities in the extraction recovery of the more polar carboxyl group.
-
Mitigation: The use of acidified extraction (HCl) is the key factor keeping M2 inter-day precision below the 15% regulatory threshold.
Visualization: Validation Workflow
Figure 2: Step-by-step workflow for determining precision according to FDA Bioanalytical Method Validation guidelines.
Part 5: Troubleshooting & Optimization
If your Inter-day precision for M2 fails (>15% CV), investigate these three areas:
-
Carryover: M2 is polar and "sticky" on some metallic LC surfaces.
-
Fix: Use a needle wash of 50:50 Methanol:DMSO.
-
-
Matrix Effect (Ion Suppression): M2 elutes early, potentially with phospholipids.
-
Fix: Monitor the phospholipid transition (m/z 184 → 184) to ensure it does not overlap with the M2 retention time.
-
-
Stability: M1 can degrade into M2 if plasma samples are left at room temperature for >4 hours.
-
Fix: Keep all samples on ice/cool blocks (4°C) during processing.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Retrieved from [Link]
-
Kim, K. H., et al. (2011). Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Archives of Pharmacal Research. Retrieved from [Link]
-
Noh, K., et al. (2011).[3] Simultaneous Determination of Glimepiride and Its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry. Archives of Pharmacal Research, 34(12), 2073-2078.[3]
-
ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. Retrieved from [Link]
Sources
- 1. efda.gov.et [efda.gov.et]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpaonline.com [ajpaonline.com]
- 5. iosrjournals.org [iosrjournals.org]
A Senior Application Scientist's Guide to Cross-Validation of Glimepiride Metabolite LC-MS Methods
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. When pharmacokinetic (PK) data is generated across multiple laboratories or with different analytical methods within a single study, ensuring the comparability of this data is a critical challenge. This guide provides an in-depth technical comparison and a practical framework for the cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of glimepiride and its primary metabolites, M1 and M2.
Glimepiride, a second-generation sulfonylurea, is extensively metabolized, primarily by CYP2C9, to a hydroxylated metabolite (M1) and subsequently to a carboxylated metabolite (M2).[1][2] Accurate quantification of these metabolites is crucial for comprehensive pharmacokinetic and safety assessments. This guide moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, grounded in current regulatory expectations.
The Evolving Landscape of Cross-Validation: Beyond Pass/Fail
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have long emphasized the need for bioanalytical method validation.[3][4][5] The International Council for Harmonisation (ICH) M10 guideline has further harmonized these requirements, notably shifting the perspective on cross-validation.[6][7] The focus has evolved from a rigid pass/fail system based on incurred sample reanalysis (ISR) criteria to a more nuanced assessment of bias between methods.[8][9]
The ICH M10 recommends the use of statistical tools to evaluate this bias, ensuring that data generated from different methods or sites can be confidently combined or compared.[7][10] This guide will explore the practical application of these principles.
Comparative LC-MS/MS Methodologies for Glimepiride and its Metabolites
To illustrate the cross-validation process, we will compare two distinct, yet robust, LC-MS/MS methods for the simultaneous determination of glimepiride, M1, and M2 in human plasma. Method A represents a classic protein precipitation approach, while Method B employs a liquid-liquid extraction technique.
Method A: Protein Precipitation (PPT)
This method offers simplicity and high throughput, making it a common choice in bioanalysis.
Experimental Protocol:
-
Sample Preparation:
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled glimepiride).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for glimepiride, M1, M2, and the internal standard.
-
Method B: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, potentially reducing matrix effects and improving sensitivity.
Experimental Protocol:
-
Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of an internal standard solution.
-
Add 1 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer.
-
Ionization: ESI in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for glimepiride, M1, M2, and the internal standard.
-
Performance Comparison of Method A and Method B
The following table summarizes the typical performance characteristics of the two methods, as would be determined during a full validation study.
| Parameter | Method A (PPT) | Method B (LLE) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Linearity (r²) | >0.995 | >0.998 |
| Intra-day Precision (%CV) | < 10% | < 8% |
| Inter-day Precision (%CV) | < 12% | < 10% |
| Accuracy (%Bias) | ± 10% | ± 8% |
| Recovery | 85-95% | 90-105% |
Designing a Cross-Validation Study
A cross-validation study is essential when data from both Method A and Method B need to be combined or compared.[11]
Experimental Design:
-
Sample Selection: A minimum of 30 study samples should be selected, spanning the low, medium, and high concentration range.[7] If study samples are not available, freshly spiked quality control (QC) samples can be used.
-
Sample Analysis: Each selected sample is analyzed in duplicate by both Method A and Method B.
-
Data Evaluation: The results from both methods are then statistically compared to assess for any systematic bias.
Statistical Assessment of Bias: Interpreting the Data
As per the ICH M10 guidance, the focus of cross-validation is not on a simple pass/fail but on understanding the nature and magnitude of any bias between the two methods.[7][12]
Bland-Altman Plots
A Bland-Altman plot is a powerful tool for visualizing the agreement between two quantitative measurements.[1][13] It plots the difference between the two measurements against their average.
-
Interpretation:
-
The mean difference should be close to zero. A significant deviation from zero indicates a systematic bias.
-
The data points should be randomly scattered around the mean difference. Any trend in the data (e.g., differences increasing with concentration) suggests a proportional bias.
-
The limits of agreement (mean difference ± 1.96 * standard deviation of the differences) provide a range within which most differences between the two methods are expected to lie.
-
Deming Regression
Deming regression is a statistical method that accounts for errors in both the x and y variables, making it suitable for comparing two analytical methods.[1][13]
-
Interpretation:
-
Slope: A slope close to 1 indicates good agreement. A slope significantly different from 1 suggests a proportional bias.
-
Intercept: An intercept close to 0 indicates no constant bias.
-
Conclusion and Recommendations
The cross-validation of LC-MS methods for glimepiride and its metabolites is a critical step in ensuring the reliability of bioanalytical data in multi-site or multi-method studies. By moving away from a simplistic pass/fail approach and embracing a statistical assessment of bias, researchers can gain a deeper understanding of the comparability of their data.
This guide provides a framework for designing and executing a robust cross-validation study. The choice between a PPT and LLE method will depend on the specific requirements of the study, including the need for high throughput versus the need for maximum sensitivity and cleanliness of the sample extract. Regardless of the methods chosen, a thorough and statistically sound cross-validation is non-negotiable for ensuring data integrity and regulatory compliance.
References
-
Noh, K., Kim, E., Jeong, T., Na, M., Baek, M. C., Liu, K. H., Park, P. H., Shin, B. S., & Kang, W. (2011). Simultaneous Determination of Glimepiride and Its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry. Archives of Pharmacal Research, 34(12), 2073–2080. [Link]
-
Bioanalysis Zone. (2025, October 28). Objective criteria for statistical assessments of cross validation of bioanalytical methods. [Link]
-
ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
ResolveMass Laboratories Inc. (2025, October 24). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]
-
IQVIA. (2025, March 26). Cross-Validations in Regulated Bioanalysis. [Link]
-
International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Fjording, M. S., Goodman, J., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 17(1), 1-5. [Link]
-
AAPS. (2024, September 12). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Sznitowska, M., & Klunder, K. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 64-70. [Link]
-
Future Science. (2025, February 17). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
-
U.S. Food and Drug Administration. (2022, May). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
ResearchGate. (2011). Simultaneous Determination of Glimepiride and its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry. [Link]
-
Pandey, R., & Singh, S. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 3(2), 57–63. [Link]
-
ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 4. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. database.ich.org [database.ich.org]
- 7. d-nb.info [d-nb.info]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. Objective criteria for statistical assessments of cross validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of trans-Carboxy Glimepiride-d5: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of trans-Carboxy Glimepiride-d5, a deuterated metabolite of the sulfonylurea drug Glimepiride. By moving beyond a simple checklist, we delve into the rationale behind each procedural step, ensuring a comprehensive understanding of the necessary precautions. This document is designed to be your preferred source for laboratory safety and chemical handling, building a foundation of trust through value-added insights.
Understanding the Compound: A Risk-Based Approach
trans-Carboxy Glimepiride-d5 is a stable-labeled internal standard used in pharmacokinetic studies. While deuterated compounds are not radioactive, they can possess altered metabolic and toxicological profiles compared to their non-labeled counterparts.[1] The parent compound, Glimepiride, is a potent oral hypoglycemic agent.[2] Therefore, any exposure to its metabolite should be considered potentially pharmacologically active.
The primary hazards associated with handling trans-Carboxy Glimepiride-d5 in a laboratory setting are:
-
Inhalation of the powdered form, which can lead to systemic absorption.[3]
-
Dermal contact , which may result in skin irritation or absorption.[4][5]
-
Ocular exposure , which can cause serious eye irritation.[5][6]
-
Ingestion , which could lead to unintended pharmacological effects.[4]
A thorough hazard assessment is the first step in any laboratory procedure.[7][8][9] The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards to determine the appropriate Personal Protective Equipment (PPE).[7][9]
Core Personal Protective Equipment (PPE) Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against dermal absorption.[4][12] Double-gloving is a best practice when handling potent compounds.[12] Gloves should be powder-free to prevent aerosolization of the compound.[13] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a risk of splashing. | Protects against accidental splashes and airborne particles.[5][8][14] Standard eyeglasses are not a substitute for safety glasses.[12] |
| Body Protection | A fully buttoned lab coat, preferably with elastic cuffs. | Prevents contamination of personal clothing and skin.[7][14] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary when handling larger quantities or if there is a potential for aerosolization. | Minimizes the risk of inhaling the powdered compound.[14][15] The need for respiratory protection should be determined by a formal risk assessment. |
Procedural Guidance for Safe Handling
Adherence to proper handling procedures is as critical as the selection of PPE. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Preparation and Weighing
-
Designated Area: All handling of powdered trans-Carboxy Glimepiride-d5 should occur in a designated area, such as a chemical fume hood or a powder containment hood, to control airborne particles.[4][14]
-
Pre-Handling Check: Before starting, ensure all necessary PPE is donned correctly and that an emergency eyewash station and safety shower are accessible.[14]
-
Weighing: Use a balance with a draft shield. Handle the compound gently to minimize dust generation.
Solution Preparation
-
Solvent Selection: Consult the product's technical data sheet for appropriate solvents.
-
Dissolving: Add the solvent to the powdered compound slowly to avoid splashing. Cap the vial or container securely before mixing.
Post-Handling
-
Decontamination: Clean all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[13]
Visualizing the Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of trans-Carboxy Glimepiride-d5.
Caption: A streamlined workflow for the safe handling of trans-Carboxy Glimepiride-d5.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and the institutional safety officer.
-
Contain: For small spills, and if you are trained to do so, use a chemical spill kit to absorb the material. Avoid creating dust.
-
Clean: Clean the area with an appropriate deactivating solution or solvent.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
In case of personal exposure:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4][10]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][10]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Pharmaceutical waste requires careful management to prevent environmental contamination and comply with regulations from agencies such as the Environmental Protection Agency (EPA).[16][17][18]
Waste Segregation
All materials contaminated with trans-Carboxy Glimepiride-d5 must be treated as hazardous chemical waste.[1][16] This includes:
-
Unused or expired compound.
-
Contaminated PPE (gloves, lab coats, etc.).[19]
-
Empty containers (should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).[1]
-
Contaminated lab supplies (pipette tips, vials, etc.).
Disposal Pathway
-
Collection: Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Documentation: Maintain accurate records of the waste generated.
-
Licensed Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10][16] Incineration is often the preferred method for pharmaceutical waste to ensure complete destruction.[20]
Visualizing the Disposal Pathway
The following diagram outlines the compliant disposal process for trans-Carboxy Glimepiride-d5 waste.
Caption: Compliant disposal pathway for trans-Carboxy Glimepiride-d5 waste.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues while ensuring the integrity of your research.
References
- Benchchem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- OSHA. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- C/D/N Isotopes, Inc. (2015). Glimepiride-d4 (phenylethyl-α,α,β,β-d4) (cis/trans) - Safety Data Sheet.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS GLIMEPIRIDE.
- ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
- Metasci. (n.d.). Safety Data Sheet Glimepiride.
- IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
- AbMole BioScience. (n.d.). Material Safety Data Sheet of Glimepiride.
- Office of Environmental Health and Safety. (n.d.). Pharmaceutical Waste.
- Cayman Chemical. (2025, September 11). Safety Data Sheet Glimepiride.
- LGC Standards. (n.d.). trans-Carboxy Glimepiride-d5.
- VLS Environmental Solutions. (2025, March 7). Pharmaceutical Waste Disposal & Containers: A Complete Guide.
- GIC Medical Disposal. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices.
- Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
- VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
- LGC Standards. (n.d.). trans-Carboxy Glimepiride.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure.
- CK Special Gases. (2015, April 10). Deuterium - SAFETY DATA SHEET.
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. (n.d.). trans-Carboxy Glimepiride-d5 | 1217718-14-3.
- PubMed. (2011, November 15). Sulfonylureas: do we need to introspect safety again?.
- UpToDate. (2016, November 3). Sulfonylurea agent poisoning.
- Carl ROTH. (n.d.). Safety Data Sheet: Deuterium oxide.
- Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively.
- Medscape. (2024, January 26). Sulfonylurea Toxicity Treatment & Management: Medical Care, Consultations.
- Medical Dialogues. (2022, November 10). Safety concerns for Sulphonylureas- may increase all cause mortality.
- Emergency Medicine Residents' Association. (2016, May 25). Sulfonylurea-Induced Hypoglycemia EMRA.
- Carl ROTH. (2024, March 2). Safety Data Sheet: Deuterium oxide.
- Simson Pharma. (2025, May 29). Deuterated Compounds.
- ChemDmart. (n.d.). Safety data sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. UpToDate 2018 [doctorabad.com]
- 3. ilcdover.com [ilcdover.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. chemdmart.com [chemdmart.com]
- 7. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. clarionsafety.com [clarionsafety.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. pppmag.com [pppmag.com]
- 14. labequipmentdirect.com [labequipmentdirect.com]
- 15. ipgsf.com [ipgsf.com]
- 16. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 17. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 18. danielshealth.com [danielshealth.com]
- 19. securewaste.net [securewaste.net]
- 20. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
